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  • Product: 1-Bromo-2-chloro-4-iodo-5-methoxybenzene
  • CAS: 1160574-88-8

Core Science & Biosynthesis

Foundational

Orthogonal Functionalization of Polyhalogenated Arenes: A Technical Guide to 1-Bromo-2-chloro-4-iodo-5-methoxybenzene

Executive Summary In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, the ability to sequentially and selectively functionalize a single aromatic core is a highly prized str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, the ability to sequentially and selectively functionalize a single aromatic core is a highly prized strategic advantage. 1-Bromo-2-chloro-4-iodo-5-methoxybenzene (CAS: 1160574-88-8)[1] represents a masterclass in such scaffold design. Featuring three distinct halogens and an electron-modulating methoxy group, this compound serves as a premium building block for orthogonal cross-coupling reactions.

This whitepaper dissects the physicochemical properties of this molecule, the electronic causality dictating its step-wise reactivity, and its critical application in the synthesis of next-generation Nav1.7 sodium channel inhibitors for the treatment of neuropathic pain[2].

Physicochemical Profiling

Understanding the baseline physical and structural properties of this scaffold is essential for predicting its behavior in organic solvents and its stability during elevated-temperature catalytic cycles.

PropertyValueSource
Chemical Name 1-Bromo-2-chloro-4-iodo-5-methoxybenzene[3]
Synonyms 5-Bromo-4-chloro-2-iodoanisole[1]
CAS Number 1160574-88-8[1][4]
Molecular Formula C₇H₅BrClIO[1][3]
Molecular Weight 347.38 g/mol [1][5]
InChI Key XJRTUQVOZQYNPO-UHFFFAOYSA-N[1][3]
Storage & Transport Cold-chain transportation recommended; keep sealed in dark[4][6]

Structural & Electronic Causality: The Basis of Orthogonality

Why does this specific arrangement of atoms allow for precise, step-wise functionalization? The answer lies in the intersection of thermodynamic bond dissociation energies (BDE) and the electronic influence of the C5-methoxy group.

Thermodynamic Control (Bond Dissociation Energies)

The reactivity of aryl halides in palladium-catalyzed oxidative addition strictly follows the weakness of the carbon-halogen bond. The typical BDEs for aryl halides are:

Aryl-Halogen BondApprox. BDE (kcal/mol)Relative Oxidative Addition Rate
Ar–I (C4)~65Fastest (Mild conditions, room temp to 60°C)
Ar–Br (C1)~81Moderate (Requires heating, 80°C - 100°C)
Ar–Cl (C2)~96Slowest (Requires specialized ligands, >100°C)
Electronic Modulation via the Methoxy Group

The methoxy group (-OCH₃) at position C5 exerts a +M (resonance donating) and -I (inductive withdrawing) effect.

  • At C4 (Iodine): The +M effect increases electron density at the ortho position. While increased electron density generally slows down oxidative addition by nucleophilic Pd(0) species, the sheer thermodynamic weakness of the Ar-I bond overrides this electronic deactivation. Consequently, the C4-I position reacts first with near-perfect chemoselectivity.

  • At C2 (Chlorine): The C2-Cl bond is para to the methoxy group. The strong electron donation into the para position, combined with the inherently high BDE of the Ar-Cl bond, renders this position highly inert. It acts as a stable placeholder during the first two coupling cycles and requires highly active, electron-rich bulky ligands (e.g., XPhos or RuPhos) to finally activate.

Strategic Workflow: Sequential Cross-Coupling

By exploiting the thermodynamic and electronic differentials described above, chemists can execute a three-step orthogonal functionalization without the need for intermediate protecting groups.

OrthogonalCoupling SM 1-Bromo-2-chloro-4-iodo- 5-methoxybenzene Int1 C4-Functionalized Intermediate SM->Int1 Step 1: Suzuki (Targets C-I) Int2 C1, C4-Difunctionalized Intermediate Int1->Int2 Step 2: Buchwald (Targets C-Br) Prod Fully Functionalized Scaffold Int2->Prod Step 3: Negishi (Targets C-Cl)

Caption: Orthogonal cross-coupling pathway leveraging I > Br > Cl reactivity.

Real-World Application: Nav1.7 Inhibitor Synthesis

Non-selective sodium channel inhibitors (such as lidocaine or mexiletine) show clinical efficacy in chronic pain but are severely limited in systemic use due to off-target effects on sodium channels outside the pain pathway[2].

To solve this, modern drug discovery targets Nav1.7 , a voltage-gated sodium channel highly localized to nociceptive (pain) neurons[2]. The synthesis of selective Nav1.7 inhibitors relies on complex bicyclic sulfonamide architectures. Patent literature (US9212182B2) explicitly highlights the utility of the 1-bromo-2-chloro-4-iodo-5-methoxybenzene scaffold (and its closely related derivatives) to build the precise stereoelectronic geometries required to fit the Nav1.7 binding pocket[2].

NavInhibitor Start 1-Bromo-2-chloro-4-iodo-5-methoxybenzene Step1 1. Chemoselective Coupling at C4 (Boronic Acid, Pd-cat) Start->Step1 Step2 2. Amination at C1 (Amine, Pd2(dba)3, BINAP) Step1->Step2 Step3 3. Sulfonamide Formation (via C2-Cl or post-functionalization) Step2->Step3 Target Bicyclic Sulfonamide Nav1.7 Inhibitor Step3->Target

Caption: Workflow for Nav1.7 inhibitor synthesis using the polyhalogenated scaffold.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following methodology for the Step 1 C4-Chemoselective Suzuki Coupling is designed as a self-validating system. It incorporates built-in analytical checkpoints to confirm that the reaction has occurred exactly at the intended site.

Protocol: Chemoselective C4-Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid at the C4-Iodine position while leaving the C1-Bromine and C2-Chlorine bonds fully intact.

Step 1: Reaction Setup & Baseline Validation

  • Action: In a rigorously degassed Schlenk flask, dissolve 1-bromo-2-chloro-4-iodo-5-methoxybenzene (1.0 eq) and the target aryl boronic acid (1.05 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O.

  • Validation Check 1 (Baseline): Before adding the catalyst, analyze the mixture via LC-MS. The starting material will elute and display a highly specific isotopic cluster at m/z 346, 348, and 350. Because the molecule contains one Bromine (~1:1 ratio of ⁷⁹Br/⁸¹Br) and one Chlorine (~3:1 ratio of ³⁵Cl/³⁷Cl), the resulting M : M+2 : M+4 isotopic ratio will perfectly reflect a 3:4:1 distribution. Iodine (¹²⁷I) is monoisotopic and only contributes to the total mass, not the cluster ratio.

Step 2: Initiation & Heating

  • Action: Add Na₂CO₃ (2.0 eq) and a mild palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq). Heat the reaction gently to 60°C. Crucial: Do not exceed 60°C, as higher temperatures risk premature oxidative addition into the C1-Br bond.

Step 3: In-Process Monitoring & Final Validation

  • Action: After 2-4 hours, sample the reaction for TLC (Hexanes/EtOAc 9:1) and LC-MS.

  • Validation Check 2 (Confirmation of Orthogonality):

    • TLC: Complete consumption of the starting material (Rf ~0.6) and appearance of a new, more polar UV-active spot.

    • LC-MS: The mass must shift by the exact mass of the boronic acid minus the lost iodine atom (loss of 126 Da from the starting mass).

    • The Ultimate Proof: The isotopic pattern of the new product peak must retain the exact 3:4:1 (M : M+2 : M+4) ratio. If the ratio changes, it indicates the unintended loss of either the Bromine or Chlorine atom, signaling a failure in chemoselectivity.

References

  • Google Patents (US9212182B2). "Bicyclic sulfonamide compounds as sodium channel inhibitors." United States Patent Office.

Sources

Exploratory

1-Bromo-2-chloro-4-iodo-5-methoxybenzene structure

An In-Depth Technical Guide to 1-Bromo-2-chloro-4-iodo-5-methoxybenzene: Structure, Synthesis, and Applications Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 1-bromo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Bromo-2-chloro-4-iodo-5-methoxybenzene: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-bromo-2-chloro-4-iodo-5-methoxybenzene, a polysubstituted aromatic compound with significant potential as a versatile building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, proposes a logical synthetic pathway, outlines methods for its characterization, and explores its prospective applications, particularly in the realm of cross-coupling reactions.

Introduction and Strategic Importance

Polysubstituted aromatic compounds are fundamental scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The precise arrangement and nature of substituents on the benzene ring dictate the molecule's physicochemical properties and biological activity. 1-Bromo-2-chloro-4-iodo-5-methoxybenzene is a unique halogenated anisole derivative. The presence of three distinct halogens (bromine, chlorine, and iodine) at specific positions, in conjunction with a methoxy group, offers a platform for highly selective, sequential chemical modifications.

The iodoarene moiety, in particular, is a crucial functional group for introducing molecular complexity.[2] It serves as a highly reactive site for a multitude of transition-metal-catalyzed cross-coupling reactions, which are foundational to modern synthetic chemistry.[2] This guide provides the core knowledge required to synthesize, characterize, and strategically utilize this high-potential compound.

Molecular Structure and Physicochemical Properties

The structure of 1-bromo-2-chloro-4-iodo-5-methoxybenzene is defined by a benzene ring substituted with four different groups. The methoxy group (-OCH₃) is a strong electron-donating group and directs electrophilic aromatic substitution to the ortho and para positions.[3] The halogens (Br, Cl, I) are electron-withdrawing via induction but act as ortho-para directors due to resonance effects.[3] This interplay of electronic effects governs the reactivity of the aromatic ring.

Key Properties
PropertyValueSource
IUPAC Name 1-Bromo-2-chloro-4-iodo-5-methoxybenzeneN/A
CAS Number 1160574-88-8[4][5]
Molecular Formula C₇H₅BrClIO[4]
Molecular Weight 347.38 g/mol [4][6]
InChI Key XJRTUQVOZQYNPO-UHFFFAOYSA-N[4]
Molecular Structure Diagram

Synthesis_Workflow Start 4-Bromo-3-chloroanisole (Starting Material) Reaction Electrophilic Iodination Start->Reaction Step 1 Reagents Iodine (I₂) Silver Sulfate (Ag₂SO₄) Dichloromethane (DCM) Reagents->Reaction Workup Aqueous Workup & Purification Reaction->Workup Step 2 Product 1-Bromo-2-chloro-4-iodo-5-methoxybenzene Workup->Product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Regioselective Iodination

This protocol is based on established methods for the iodination of halogenated anisoles. [2]

  • Reaction Setup: To a solution of 4-bromo-3-chloroanisole (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask protected from light, add silver sulfate (Ag₂SO₄, 1.1 eq).

  • Addition of Iodine: Stir the suspension at room temperature. Add a solution of elemental iodine (I₂, 1.1 eq) in DCM dropwise over 30 minutes. The use of a silver salt activates the iodine, facilitating electrophilic substitution. [2]3. Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove silver salts. Wash the filter cake with additional DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to quench excess iodine), deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield 1-bromo-2-chloro-4-iodo-5-methoxybenzene as a solid.

Spectroscopic Characterization Profile

Structural elucidation and purity assessment of the final compound rely on a combination of standard spectroscopic techniques. The following is a predictive guide to the expected spectral data based on the compound's structure and data from analogous halogenated aromatics. [7][8][9]

Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR Two singlets in the aromatic region (approx. 7.0-8.0 ppm). One singlet for the methoxy protons (approx. 3.8-4.0 ppm). The aromatic proton at C6 (adjacent to bromine) will likely be at a different chemical shift than the proton at C3 (adjacent to chlorine).
¹³C NMR Seven distinct signals are expected: five for the aromatic carbons (one C-Br, one C-Cl, one C-I, one C-O, and two C-H) and one for the methoxy carbon (approx. 55-60 ppm). The carbons attached to halogens will show characteristic shifts (C-I being the most upfield).
Mass Spec. (EI) A complex molecular ion (M⁺) peak cluster around m/z 346, 348, 350 due to the natural isotopic abundances of Br (⁷⁹Br/⁸¹Br) and Cl (³⁵Cl/³⁷Cl). [10]
IR Spectroscopy Characteristic peaks for aromatic C-H stretching (~3100-3000 cm⁻¹), C-O-C stretching of the ether (~1250 cm⁻¹ and ~1050 cm⁻¹), and C-X (halogen) vibrations in the fingerprint region (<1000 cm⁻¹). [8]

Applications in Regioselective Cross-Coupling Reactions

The primary value of 1-bromo-2-chloro-4-iodo-5-methoxybenzene in synthetic chemistry lies in the differential reactivity of its three carbon-halogen bonds in transition-metal-catalyzed cross-coupling reactions. The reactivity generally follows the order C-I > C-Br > C-Cl. This hierarchy allows for the sequential and site-selective introduction of different functional groups.

For instance, a Sonogashira coupling could be performed selectively at the C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent reactions like Suzuki or Buchwald-Hartwig couplings. This capability is invaluable for the efficient and controlled synthesis of complex, highly substituted molecules from a single precursor.

Conceptual Diagram: Sequential Cross-Coupling

Sequential_Coupling Start 1-Bromo-2-chloro-4-iodo-5-methoxybenzene Reaction1 Sonogashira Coupling (e.g., with an alkyne) Start->Reaction1 Selective at C-I Intermediate1 Product 1 (Alkynylated at C-I position) Reaction1->Intermediate1 Reaction2 Suzuki Coupling (e.g., with a boronic acid) Intermediate1->Reaction2 Selective at C-Br Intermediate2 Product 2 (Arylated at C-Br position) Reaction2->Intermediate2 Reaction3 Buchwald-Hartwig Amination (e.g., with an amine) Intermediate2->Reaction3 At C-Cl FinalProduct Trisubstituted Product Reaction3->FinalProduct

Caption: Sequential functionalization via selective cross-coupling reactions.

Safety and Handling

As with all halogenated aromatic compounds, 1-bromo-2-chloro-4-iodo-5-methoxybenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on data for similar compounds like 1-bromo-2-chloro-4-methoxybenzene, it may cause skin and eye irritation and may be harmful if swallowed. [11]Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

Conclusion

1-Bromo-2-chloro-4-iodo-5-methoxybenzene is more than just a complex molecule; it is a strategic tool for the modern organic chemist. Its unique substitution pattern enables a level of synthetic control that is highly sought after in the construction of complex molecular architectures. This guide provides the foundational knowledge for its synthesis, characterization, and intelligent application, empowering researchers to leverage its full potential in their synthetic endeavors.

References

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds . Analytical Chemistry, 29(12), 1782-1789. Available at: [Link]

  • Stanciu, I. (2026). Chemical composition of aromatic halogenated derivatives determined by IR spectroscopy . International Journal of Chemical Science, 10(1), 34-37. Available at: [Link]

  • 1-bromo-2-chloro-4,5-dimethoxybenzene | 753502-60-2 . Molport. Available at: [Link]

  • 1-Bromo-2-chloro-4-methoxybenzene . PubChem. Available at: [Link]

  • 1-Bromo-4-chloro-2-iodo-5-methylbenzene . PubChem. Available at: [Link]

  • Gstöttner, C., et al. (2015). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts . Molecules, 20(8), 14857-14870. Available at: [Link]

  • Grivas, S. (1986). One-Step Preparation of Some 3-Substituted Anisoles . Acta Chemica Scandinavica, 40b, 404-406. Available at: [Link]

  • Ohura, T., et al. (2012). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in the Air . IntechOpen. Available at: [Link]

  • Dains, F. B., & Magers, A. W. (1930). THE CONSTITUTION OF CERTAIN CHLORO-IODO AND BROMO-IODO ANILINES AND BENZENES . Journal of the American Chemical Society, 52(4), 1572-1575. Available at: [Link]

  • 1-bromo-2-chloro-4-iodo-5-methoxybenzene . AOBChem. Available at: [Link]

  • 1-Bromo-2-chloro-4-iodo-5-methoxybenzene . Merck. Available at: [Link]

  • Schilling, G. D., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level . Journal of Analytical Atomic Spectrometry, 20(3), 227-234. Available at: [Link]

  • Supporting Information for a scientific article . The Royal Society of Chemistry. Available at: [Link]

  • Iodoarenes synthesis by iodination or substitution . Organic Chemistry Portal. Available at: [Link]

  • 1-Bromo-2-chloro-4-methoxybenzene | CAS#:50638-46-5 . Chemsrc. Available at: [Link]

  • Chemical Properties of Benzene, 1-bromo-2-methoxy- (CAS 578-57-4) . Cheméo. Available at: [Link]

  • Anisole . Wikipedia. Available at: [Link]

  • Katritzky, A. R., et al. (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles . Journal of Organic Chemistry, 66(20), 6787-6791. Available at: [Link]

  • Holch, R., & Culbertson, J. B. (1930). Iodination of Anisole . Proceedings of the Iowa Academy of Science, 37(1), 255-256. Available at: [Link]

  • Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2. Wellesley College.
  • Preparation method for 1-chloro-3-bromo-5-iodobenzene. Google Patents.
  • Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE . Medium. Available at: [Link]

  • Supporting Information for an article on aerobic oxidative iodination . The Royal Society of Chemistry. Available at: [Link]

  • Telu, S., et al. (2009). 1-Bromo-4-chloro-2,5-dimethoxybenzene . Acta Crystallographica Section E: Structure Reports Online, 65(1), o339. Available at: [Link]

  • 1-bromo-4-iodo-2-methoxybenzene (C7H6BrIO) . PubChemLite. Available at: [Link]

  • Application of N-Halo Reagents in Organic Synthesis . ResearchGate. Available at: [Link]

  • Organic chemist's toolbox Themed collection . Royal Society of Chemistry. Available at: [Link]

  • Synthesis and application of haloisoxazoles . R Discovery. Available at: [Link]

  • Bondarenko, O. B., & Zyk, N. V. (2020). SYNTHESIS AND APPLICATION OF HALOISOXAZOLES . Chemistry of Heterocyclic Compounds, 56(12), 1475-1493. Available at: [Link]

  • Fallan, C., et al. (2024). 200 Years of The Haloform Reaction: Methods and Applications . Angewandte Chemie International Edition, e202319323. Available at: [Link]

Sources

Foundational

1-Bromo-2-chloro-4-iodo-5-methoxybenzene (CAS 1160574-88-8): A Strategic Polyhalogenated Scaffold for Programmable Sequential Cross-Coupling

Target Audience: Synthetic Chemists, Discovery Scientists, and Process Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern fragment-based drug discovery (FBDD) and complex a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Discovery Scientists, and Process Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, the ability to selectively functionalize a single aromatic core in a programmable fashion is a highly sought-after capability. 1-Bromo-2-chloro-4-iodo-5-methoxybenzene (CAS 1160574-88-8), also known as 5-Bromo-4-chloro-2-iodoanisole, represents a masterclass in orthogonal reactivity.

By featuring three distinct halogens (I, Br, Cl) alongside an electron-donating methoxy group, this scaffold allows chemists to perform three sequential, site-selective transition-metal-catalyzed cross-coupling reactions. This whitepaper details the thermodynamic causality, electronic rationale, and self-validating experimental protocols required to exploit this molecule as a versatile building block.

Physicochemical & Structural Profiling

Before deploying this scaffold in high-throughput library generation, it is critical to understand its fundamental properties and steric environment[1].

Table 1: Core Physicochemical Properties
PropertyValue
CAS Number 1160574-88-8
IUPAC Name 1-Bromo-2-chloro-4-iodo-5-methoxybenzene
Common Synonym 5-Bromo-4-chloro-2-iodoanisole
Molecular Formula C7H5BrClIO
Molecular Weight 347.38 g/mol
InChIKey XJRTUQVOZQYNPO-UHFFFAOYSA-N

Structural Mapping & Electronic Effects: The relative positioning of the substituents dictates the reactivity profile. The methoxy group at C5 exerts a strong +M (mesomeric) electron-donating effect, increasing electron density at the ortho (C4, C6) and para (C2) positions.

  • C4 (Iodine): The inherently low bond dissociation energy (BDE) overrides the slight electronic deactivation from the ortho-methoxy group.

  • C2 (Chlorine): Positioned para to the methoxy group, the C-Cl bond is electronically enriched. Because oxidative addition by Pd(0) is a nucleophilic process, this electron density actively disfavors insertion, fortifying the C-Cl bond against premature activation.

Mechanistic Rationale: The Thermodynamics of Chemoselective Oxidative Addition

The success of sequential cross-coupling on polyhalogenated arenes relies entirely on the kinetic differentiation of the oxidative addition step within the catalytic cycle[2]. This differentiation is driven by the Bond Dissociation Energies (BDEs) of the respective carbon-halogen bonds.

  • C-I Bond (~65 kcal/mol): Weakest bond; undergoes rapid oxidative addition with standard Pd(0) catalysts at or below room temperature.

  • C-Br Bond (~81 kcal/mol): Intermediate strength; requires elevated temperatures (70–80 °C) and bidentate or electron-rich ligands to lower the activation barrier[3].

  • C-Cl Bond (~96 kcal/mol): Strongest bond; highly resistant to standard conditions. Requires specialized, bulky dialkylbiaryl phosphine ligands (e.g., XPhos) and high heat (>90 °C) to force reductive elimination and facilitate insertion.

BDE_Logic Pd Active Catalyst [Pd(0)L_n] CI C-I Bond Activation BDE: ~65 kcal/mol Pd->CI Low Activation Energy Standard Ligands (e.g., PPh3) CBr C-Br Bond Activation BDE: ~81 kcal/mol Pd->CBr Medium Activation Energy Bidentate Ligands (e.g., BINAP) CCl C-Cl Bond Activation BDE: ~96 kcal/mol Pd->CCl High Activation Energy Bulky/Electron-Rich Ligands (e.g., XPhos)

Thermodynamic energy landscape and ligand dependence for sequential C-X oxidative addition.

Analytical Validation: The Isotopic Signature (QA/QC)

A hallmark of a robust synthetic protocol is its ability to be self-validating. When working with 1-Bromo-2-chloro-4-iodo-5-methoxybenzene, bench scientists can utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to definitively track which halogen has been substituted based on the isotopic fragmentation pattern.

Because naturally occurring Bromine exists as a ~1:1 ratio of 79Br and 81Br , and Chlorine exists as a ~3:1 ratio of 35Cl and 37Cl , the starting material exhibits a highly specific 3:4:1 isotopic signature for the M, M+2, and M+4 peaks.

Table 2: Isotopic Tracking Matrix
Reaction StageHalogens PresentExpected LC-MS Isotopic Ratio (M : M+2 : M+4)QA/QC Confirmation
Starting Material I, Br, Cl3 : 4 : 1 Baseline confirmed.
Post-Step 1 (C-I) Br, Cl3 : 4 : 1 Mass shifts by Δ R, but the 3:4:1 pattern must remain, proving Br/Cl are untouched.
Post-Step 2 (C-Br) Cl only3 : 1 : 0 The M+4 peak disappears. Pattern shifts to standard 3:1 ratio of a monochlorinated species.
Post-Step 3 (C-Cl) None1 : 0 : 0 Monoisotopic mass (assuming no new halogens introduced via coupling partners).

Self-Validating Experimental Methodologies

The following workflows provide detailed, step-by-step instructions for the programmable functionalization of the scaffold.

Workflow A Starting Material CAS 1160574-88-8 B Intermediate 1 (C-I Substituted) A->B Step 1: Pd(0) < 60°C C Intermediate 2 (C-Br Substituted) B->C Step 2: Pd(0)/BINAP 80°C D Final Product (C-Cl Substituted) C->D Step 3: Pd(0)/XPhos 100°C

Three-step programmable synthetic workflow for sequential halogen substitution.
Step 1: Chemoselective C-I Suzuki-Miyaura Coupling

Causality: The goal is to insert into the C-I bond without providing enough thermal energy to overcome the C-Br activation barrier. A standard, non-bulky catalyst Pd(PPh3​)4​ is sufficient.

  • Charge a flame-dried flask with 1-Bromo-2-chloro-4-iodo-5-methoxybenzene (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh3​)4​ (5 mol%).

  • Add a degassed mixture of THF and 2M aqueous Na2​CO3​ (4:1 ratio).

  • Stir the reaction at 45–50 °C for 4 hours. Critical: Do not exceed 60 °C to prevent premature C-Br activation.

  • Monitor via LC-MS. Quench with water, extract with EtOAc, and purify via flash chromatography. Confirm the retention of the 3:4:1 isotopic pattern.

Step 2: Chemoselective C-Br Buchwald-Hartwig Amination

Causality: With the iodine removed, the C-Br bond is now the most reactive site. A bidentate ligand (BINAP) is utilized to increase electron density on the Pd center, facilitating insertion into the stronger ~81 kcal/mol bond.

  • Charge a flask with the purified Intermediate 1 (1.0 equiv), desired amine (1.2 equiv), Pd2​(dba)3​ (2.5 mol%), BINAP (5 mol%), and Cs2​CO3​ (1.5 equiv).

  • Suspend in anhydrous, degassed Toluene.

  • Heat the mixture to 80 °C for 8-12 hours.

  • Monitor via LC-MS until the 3:4:1 pattern transitions cleanly to a 3:1 pattern. Filter through Celite, concentrate, and purify.

Step 3: C-Cl Suzuki-Miyaura / Heck Coupling

Causality: The remaining C-Cl bond is highly stable (~96 kcal/mol) and electronically deactivated by the para-methoxy group. Overcoming this requires XPhos, a bulky, electron-rich ligand that forces the Pd center into the C-Cl bond and accelerates the rate-limiting reductive elimination step.

  • Charge a flask with Intermediate 2 (1.0 equiv), coupling partner (e.g., boronic acid, 1.5 equiv), Pd2​(dba)3​ (2 mol%), XPhos (4 mol%), and anhydrous K3​PO4​ (2.0 equiv).

  • Suspend in a degassed 1,4-Dioxane/Water mixture (10:1).

  • Heat the reaction to 100–110 °C for 12-16 hours.

  • Confirm completion via LC-MS (monoisotopic mass observed). Extract, dry over Na2​SO4​ , and purify to yield the final tetra-substituted core.

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126-10169. URL:[Link]

Sources

Exploratory

Poly-Halogenated Scaffolds in Drug Discovery: A Comprehensive Technical Guide on 1-Bromo-2-chloro-4-iodo-5-methoxybenzene

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and fragment-based drug design. One of the most elegant solutions to these challenges is the use of poly-halogenated ar...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and fragment-based drug design. One of the most elegant solutions to these challenges is the use of poly-halogenated arenes. This whitepaper provides an in-depth technical analysis of 1-Bromo-2-chloro-4-iodo-5-methoxybenzene (also known as 5-Bromo-4-chloro-2-iodoanisole), a highly functionalized scaffold that serves as a masterclass in orthogonal reactivity and high-resolution mass spectrometry (HRMS) validation.

By understanding the causality behind its physicochemical properties and thermodynamic behavior, researchers can leverage this molecule to synthesize complex, multi-substituted aromatic systems with absolute regiocontrol.

Physicochemical Properties & Molecular Weight Dynamics

Before deploying a poly-halogenated scaffold in the laboratory, one must thoroughly understand its mass characteristics. For highly halogenated compounds, the "average molecular weight" printed on a reagent bottle is virtually useless for mass spectrometry. Instead, we must focus on the monoisotopic mass and the resulting isotopic envelope.

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Formula C₇H₅BrClIODefines the foundational atomic composition.
CAS Registry Number 1160574-88-8Unique identifier for procurement and database cross-referencing[1].
Average Molecular Weight 347.37 g/mol Used strictly for stoichiometric calculations (moles to grams) in bulk synthesis.
Monoisotopic Mass (Exact Mass) 345.825 DaCalculated using the lightest, most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br, ³⁵Cl, ¹²⁷I). Crucial for HRMS targeting.
Isotopic Envelope Ratio 3:4:1 (M : M+2 : M+4)Diagnostic signature arising from the natural abundance of Br and Cl isotopes.

Expert Insight: A classic error in drug development is programming a mass spectrometer to isolate the average molecular weight (347.4 Da). Because Bromine exists as an almost 1:1 ratio of ⁷⁹Br and ⁸¹Br, and Chlorine exists as a 3:1 ratio of ³⁵Cl and ³⁷Cl, the monoisotopic peak (M) is at 345.8 Da, while the most intense peak in the spectrum is actually the M+2 peak at ~347.8 Da.

The Causality of Halogen Reactivity: Bond Dissociation Energies

The strategic utility of 1-Bromo-2-chloro-4-iodo-5-methoxybenzene lies in its ability to undergo sequential, site-selective cross-coupling . Why does this work without the need for cumbersome protecting groups? The answer lies in the thermodynamics of the carbon-halogen bonds.

The oxidative addition of a Palladium(0) catalyst into a C-X bond is the rate-determining step in most cross-coupling reactions. This step is governed by the Bond Dissociation Energy (BDE) of the respective halogens[2].

  • C-I Bond (Position 4): BDE ~65 kcal/mol. Highly labile; undergoes oxidative addition at room temperature.

  • C-Br Bond (Position 1): BDE ~82.6 kcal/mol. Requires mild heating (60–80°C) and specific phosphine ligands.

  • C-Cl Bond (Position 2): BDE ~97.6 kcal/mol. Highly stable; requires elevated temperatures (>100°C) and electron-rich, bulky ligands (e.g., XPhos, BrettPhos)[3].

By exploiting these thermodynamic differentials, we can program a cascade of orthogonal reactions.

SequentialCoupling SM 1-Bromo-2-chloro-4-iodo- 5-methoxybenzene Step1 Suzuki-Miyaura (C-I Cleavage) BDE ~65 kcal/mol SM->Step1 Pd(0), RT Step2 Buchwald-Hartwig (C-Br Cleavage) BDE ~82.6 kcal/mol Step1->Step2 Pd(0), 80°C Step3 Sonogashira (C-Cl Cleavage) BDE ~97.6 kcal/mol Step2->Step3 Pd/Cu, 110°C

Thermodynamic causality driving sequential orthogonal cross-coupling based on BDE differentials.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. In the case of 1-Bromo-2-chloro-4-iodo-5-methoxybenzene, the isotopic envelope serves as our internal control. If we target the C-I bond in a Suzuki coupling, the resulting product must retain the Bromine and Chlorine atoms. Therefore, the product's mass spectrum must retain the diagnostic 3:4:1 (M : M+2 : M+4) isotopic pattern. If the pattern degrades to 3:1 (indicating loss of Br) or 1:1 (indicating loss of Cl), we immediately know our regioselectivity has failed.

Protocol A: HRMS Validation of the Isotopic Envelope

This workflow establishes the baseline purity and isotopic signature of the starting material.

  • Sample Preparation: Dissolve 1.0 mg of 1-Bromo-2-chloro-4-iodo-5-methoxybenzene in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 μg/mL using a 50:50 Methanol/Water mixture containing 0.1% Formic Acid.

  • Ionization: Inject 5 μL into an Electrospray Ionization (ESI) source operating in positive mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 250°C.

  • Mass Analysis: Utilize a Quadrupole Time-of-Flight (Q-TOF) analyzer. Scan the m/z range of 100–1000 Da.

  • Data Validation: Extract the ion chromatogram (EIC) for the [M+H]⁺ adduct. You must observe three distinct peaks at m/z 346.8 (M), 348.8 (M+2), and 350.8 (M+4). Integrate these peaks to confirm the 3:4:1 relative abundance ratio.

HRMS_Workflow Sample Sample Preparation (1 μg/mL in MeOH) Ionization ESI(+) Ionization [M+H]+ Generation Sample->Ionization Analyzer Q-TOF Mass Analyzer High-Resolution Separation Ionization->Analyzer Detection Isotopic Pattern Matching (3:4:1 Ratio Validation) Analyzer->Detection

Step-by-step HRMS workflow for validating the poly-halogenated isotopic envelope.

Protocol B: Site-Selective Suzuki-Miyaura Cross-Coupling

This methodology selectively functionalizes the C-I bond while leaving the C-Br and C-Cl bonds intact for downstream diversification.

  • Reaction Setup: In an oven-dried Schlenk flask under Argon, add 1-Bromo-2-chloro-4-iodo-5-methoxybenzene (1.0 equiv, 1.0 mmol) and an arylboronic acid (1.05 equiv, 1.05 mmol). Causality: We use a strict 1.05 equivalent of the boronic acid to prevent over-coupling at the C-Br site.

  • Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%) and anhydrous Na₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent Introduction: Add 10 mL of degassed THF/H₂O (4:1 v/v). The biphasic system ensures solubility of both the organic scaffold and the inorganic base.

  • Temperature Control (Critical): Stir the reaction strictly at 25°C (Room Temperature) for 4–6 hours. Causality: Exceeding 40°C provides enough thermal energy to overcome the 82.6 kcal/mol activation barrier of the C-Br bond, destroying the regioselectivity.

  • Workup & Validation: Quench with water, extract with Ethyl Acetate (3 x 15 mL), and dry over Na₂SO₄. Concentrate under reduced pressure. Submit the crude mixture to Protocol A (HRMS) to verify the presence of the 3:4:1 isotopic pattern in the new product mass, confirming that the Br and Cl atoms survived the reaction.

References

  • K. N. Houk et al. "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 2009.[Link]

  • Y. Huang et al. "Nickel- and Palladium-Catalyzed Cross-Coupling of Stibines with Organic Halides: Site-Selective Sequential Reactions with Polyhalogenated Arenes." ACS Publications, 2021.[Link]

Sources

Foundational

The Strategic Application of 1-Bromo-2-chloro-4-iodo-5-methoxybenzene in Advanced Pharmaceutical Synthesis: A Technical Guide

Executive Summary In the landscape of modern drug discovery, the design of highly selective therapeutics often requires complex, polyfunctionalized molecular scaffolds. 1-Bromo-2-chloro-4-iodo-5-methoxybenzene (CAS: 1160...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the design of highly selective therapeutics often requires complex, polyfunctionalized molecular scaffolds. 1-Bromo-2-chloro-4-iodo-5-methoxybenzene (CAS: 1160574-88-8) has emerged as a critical building block in advanced pharmaceutical synthesis[1]. This polyhalogenated anisole derivative features three distinct halogens—iodine, bromine, and chlorine—arranged around an electron-rich aromatic core.

This unique structural topology allows synthetic chemists to perform highly orchestrated, sequential cross-coupling reactions without the need for cumbersome protection-deprotection steps. Most notably, this molecule serves as a foundational intermediate in the synthesis of voltage-gated sodium channel (NaV1.7) inhibitors, which are currently at the forefront of non-opioid pain management research[2]. This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and structural rationales for utilizing this building block in complex synthetic workflows.

Physicochemical Profiling & Structural Logic

To effectively utilize 1-bromo-2-chloro-4-iodo-5-methoxybenzene, one must understand the electronic and steric environment of the molecule. The methoxy group (-OCH₃) acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the aromatic ring. However, the presence of three electron-withdrawing halogens counterbalances this, creating a highly specific reactivity profile.

The two aromatic protons are located at the C3 and C6 positions. Because they are para to one another and isolated by the heavy atom substituents, they do not couple with each other, appearing as two distinct singlets in a ¹H NMR spectrum[3].

Table 1: Key Physicochemical & Analytical Properties
PropertyValueRationale / Significance
Formula C₇H₅BrClIOPolyhalogenated scaffold enables orthogonal reactivity.
Molecular Weight 347.38 g/mol High molecular weight due to dense halogenation.
SMILES COC1=CC(Br)=C(Cl)C=C1IDefines the 1,2,4,5-tetrasubstituted substitution pattern.
¹H NMR (400 MHz, CDCl₃) δ 7.83 (s, 1H), 7.03 (s, 1H), 3.89 (s, 3H)Confirms the para-arrangement of the isolated C3 and C6 protons[3].
Bond Dissociation Energies C-I (~65 kcal/mol) < C-Br (~81 kcal/mol) < C-Cl (~96 kcal/mol)Dictates the exact sequence of transition-metal catalyzed couplings.

Mechanistic Rationale: The Polyhalogenated Advantage

The primary strategic advantage of 1-bromo-2-chloro-4-iodo-5-methoxybenzene lies in its orthogonal reactivity . In transition-metal catalysis (particularly Palladium-catalyzed cross-couplings), the rate of oxidative addition is inversely proportional to the carbon-halogen bond dissociation energy (BDE).

  • First-Order Reactivity (C-I Bond): The carbon-iodine bond is the weakest. At lower temperatures with mild catalysts, Palladium(0) will exclusively insert into the C-I bond at the C4 position.

  • Second-Order Reactivity (C-Br Bond): Once the iodine is replaced (e.g., via a Suzuki-Miyaura coupling), the carbon-bromine bond at C1 becomes the most reactive site. By elevating the temperature and utilizing electron-rich phosphine ligands, a second coupling (e.g., Buchwald-Hartwig amination) can be achieved.

  • Inert Anchor (C-Cl Bond): The carbon-chlorine bond at C2 remains largely inert under standard Pd-catalyzed conditions, serving as a permanent structural feature in the final drug molecule to modulate lipophilicity and target binding.

G A 1-Bromo-2-chloro- 4-iodo-5-methoxybenzene B 4-Aryl-1-bromo- 2-chloro-5-methoxybenzene A->B Suzuki Coupling (C-I Cleavage) C 1-Amino-4-aryl- 2-chloro-5-methoxybenzene B->C Buchwald-Hartwig (C-Br Cleavage)

Sequential orthogonal cross-coupling pathway exploiting differential halogen reactivity.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. The causality behind the choice of reagents ensures that the reactions stop precisely where intended, preventing over-functionalization.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4 (Iodo) Position

Objective: To selectively couple an aryl boronic acid at the C4 position while leaving the C1-bromo and C2-chloro bonds intact.

  • Preparation: In an oven-dried Schlenk flask under nitrogen, add 1-bromo-2-chloro-4-iodo-5-methoxybenzene (1.0 equiv) and the desired arylboronic acid (1.05 equiv).

    • Causality: A slight stoichiometric excess of boronic acid ensures complete consumption of the starting material without promoting secondary reactions at the C-Br site.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv).

    • Causality: Pd(dppf)Cl₂ is a bidentate ligand complex that stabilizes the palladium intermediate, preventing the rapid, uncontrolled oxidative addition that monodentate ligands might allow. K₂CO₃ is a mild base, sufficient to activate the boronic acid but too weak to promote off-target cleavage.

  • Solvent & Heating: Dissolve the mixture in degassed 1,4-Dioxane/H₂O (4:1 v/v). Heat to 80 °C for 4-6 hours.

  • Validation: Monitor via TLC or LC-MS. The reaction is complete when the starting mass (m/z 347) disappears. Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol 2: Subsequent Buchwald-Hartwig Amination at the C1 (Bromo) Position

Objective: To introduce an amine or sulfonamide group at the C1 position of the previously generated intermediate.

  • Preparation: Charge a vial with the C4-arylated intermediate (1.0 equiv), the desired amine/sulfonamide (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst System: Add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv).

    • Causality: XPhos is a bulky, extremely electron-rich biaryl phosphine ligand. It is explicitly required here to force the Palladium(0) to undergo oxidative addition into the more stubborn C-Br bond. The steric bulk of XPhos also accelerates the final reductive elimination step, preventing catalyst poisoning.

  • Solvent & Heating: Suspend in anhydrous Toluene and heat to 100 °C for 12 hours.

  • Validation: Analyze via LC-MS. The inert C-Cl bond will remain untouched, yielding the di-functionalized product.

Table 2: Optimization of Catalyst/Ligand Systems for Sequential Coupling
Reaction PhaseTarget BondOptimal Catalyst/LigandOptimal BaseTempRationale
Phase 1 (Suzuki) C-IPd(dppf)Cl₂K₂CO₃80 °CBidentate ligand prevents over-reaction; mild base limits C-Br cleavage.
Phase 2 (Buchwald) C-BrPd₂(dba)₃ / XPhosCs₂CO₃100 °CElectron-rich ligand forces insertion into the stronger C-Br bond.

Case Study: Synthesis of NaV1.7 Inhibitor Scaffolds

The clinical significance of 1-bromo-2-chloro-4-iodo-5-methoxybenzene is most prominently demonstrated in the development of Nav1.7 inhibitors. Nav1.7 is a voltage-gated sodium channel critical for pain perception. Individuals with mutations that overactivate Nav1.7 experience severe chronic pain, while those lacking functional Nav1.7 exhibit Congenital Insensitivity to Pain (CIP)[2].

The pharmacological challenge is selectivity: blocking Nav1.7 treats pain, but accidentally blocking the closely related Nav1.5 channel (found in cardiac tissue) causes lethal heart failure[3].

Pharmaceutical companies (such as Amgen) have utilized 1-bromo-2-chloro-4-iodo-5-methoxybenzene to construct highly specific bicyclic sulfonamide and dihydroquinoline sulfonamide compounds[2][4]. The precise placement of the methoxy group and the remaining chlorine atom on the benzene ring creates a specific steric and electronic "key" that fits the Nav1.7 binding pocket perfectly, while sterically clashing with the Nav1.5 pocket.

G A 1-Bromo-2-chloro-4-iodo-5-methoxybenzene (Starting Scaffold) B Regioselective C4 Arylation (Pd-Catalyzed) A->B C C1 Amination / Sulfonamidation (Buchwald-Hartwig) B->C D NaV1.7 Selective Inhibitor (Pain Management) C->D

Synthetic workflow for NaV1.7 inhibitor scaffolds using the polyhalogenated building block.

Safety, Handling, and Storage

Due to the presence of multiple halogens, particularly iodine, specific handling protocols must be observed:

  • Photolability: The carbon-iodine (C-I) bond is sensitive to ultraviolet and ambient light. Prolonged exposure can lead to homolytic cleavage and the generation of iodine radicals, degrading the material. It must be stored in opaque or amber glassware.

  • Thermal Stability: While stable at room temperature, cold-chain transportation and storage (2-8 °C) are recommended for long-term preservation of purity (>97.0%)[5].

  • Toxicity: As a polyhalogenated aromatic compound, it should be handled as a potential irritant and environmental hazard. Standard PPE (nitrile gloves, lab coat, safety goggles) and fume hood utilization are mandatory during all synthetic manipulations[6].

References

  • Cherney, A. H., et al. "Cyclopropyl dihydroquinoline sulfonamide compounds." Patent AU2021289741A1, Google Patents.
  • Amgen Inc. "Bicyclic sulfonamide compounds as sodium channel inhibitors." Patent US9212182B2, Google Patents.

Sources

Exploratory

Orthogonal Functionalization of Polyhalogenated Arenes: A Technical Guide to 1-Bromo-2-chloro-4-iodo-5-methoxybenzene

Executive Summary In advanced pharmaceutical synthesis and materials science, polyhalogenated arenes serve as critical scaffolds for generating complex molecular architectures. This whitepaper provides an in-depth techni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced pharmaceutical synthesis and materials science, polyhalogenated arenes serve as critical scaffolds for generating complex molecular architectures. This whitepaper provides an in-depth technical analysis of 1-Bromo-2-chloro-4-iodo-5-methoxybenzene (CAS: 1160574-88-8) [1]. By deconstructing its nomenclature, physicochemical properties, and thermodynamic reactivity, we establish a robust framework for utilizing this compound and its synonyms in orthogonal cross-coupling methodologies.

Structural Deconstruction and Synonym Mapping

Accurate chemical nomenclature is the bedrock of reproducible research, procurement, and regulatory compliance. For highly substituted arenes, the divergence between systematic IUPAC nomenclature and common derivative-based naming can obscure database searches and structural identification [2].

The compound with the empirical formula C7H5BrClIO is systematically identified as 1-Bromo-2-chloro-4-iodo-5-methoxybenzene . However, in synthetic literature and commercial catalogs, it is frequently listed under its primary synonym: 5-Bromo-4-chloro-2-iodoanisole [3].

The Causality of Nomenclature:

  • IUPAC Standard: Prioritizes the alphabetical ordering of the halogen substituents on the benzene ring when no single principal functional group dictates numbering. This results in Bromo (1), Chloro (2), Iodo (4), and Methoxy (5).

  • Anisole-Based Synonym: Treats the methoxy group as the principal functional group, anchoring it at C1. The ring is then numbered to give the lowest possible locants to the remaining halogens, resulting in the 2-iodo, 4-chloro, and 5-bromo designations.

G Core CAS: 1160574-88-8 C7H5BrClIO IUPAC IUPAC Nomenclature 1-Bromo-2-chloro-4-iodo-5-methoxybenzene Core->IUPAC Systematic Anisole Anisole-Based Synonym 5-Bromo-4-chloro-2-iodoanisole Core->Anisole Common/Synonym Rule1 Base: Benzene Alphabetical Halogen Priority IUPAC->Rule1 Rule2 Base: Anisole (Methoxy = C1) Lowest Locant Rule Anisole->Rule2

Nomenclature mapping for CAS 1160574-88-8 showing IUPAC and Anisole synonym derivation.

Physicochemical Profiling

Understanding the baseline properties of 5-Bromo-4-chloro-2-iodoanisole is essential for reaction design, particularly regarding solubility, stoichiometric precision, and phase behavior during transition-metal catalysis.

PropertyValueAnalytical Significance
CAS Number 1160574-88-8Unique identifier for procurement and safety tracking [1].
Molecular Formula C7H5BrClIODictates mass spectrometric isotopic patterns.
Molecular Weight 347.38 g/mol Critical for precise stoichiometric calculations.
PubChem CID 50997852Database anchor for structural and patent literature [2].
Isotopic Signature M, M+2, M+4The presence of Br and Cl creates a distinct isotopic cluster in MS, vital for self-validating reaction progress.

Mechanistic Causality: The Thermodynamics of Orthogonal Reactivity

The true synthetic value of 1-Bromo-2-chloro-4-iodo-5-methoxybenzene lies in its potential for orthogonal cross-coupling . As application scientists, we must look beyond the static structure and evaluate the thermodynamic gradient of its carbon-halogen bonds.

The bond dissociation energies (BDE) dictate the sequence of oxidative addition to a palladium(0) catalyst:

  • C-I Bond: ~65 kcal/mol (Fastest oxidative addition)

  • C-Br Bond: ~81 kcal/mol (Moderate oxidative addition)

  • C-Cl Bond: ~96 kcal/mol (Slowest oxidative addition, requires specialized ligands)

This thermodynamic gradient allows for a highly controlled, sequential functionalization of the arene core without the need for protecting groups. By carefully tuning the catalyst, ligand, and temperature, one can selectively react the iodine, then the bromine, and finally the chlorine [4].

G SM Starting Material 1-Bromo-2-chloro-4-iodo-5-methoxybenzene Step1 Step 1: C-I Activation Suzuki Coupling (Fastest) SM->Step1 Int1 Intermediate 1 C4-Functionalized Step1->Int1 Step2 Step 2: C-Br Activation Sonogashira Coupling (Moderate) Int1->Step2 Int2 Intermediate 2 C1,C4-Difunctionalized Step2->Int2 Step3 Step 3: C-Cl Activation Buchwald-Hartwig (Slowest) Int2->Step3 Product Final Product Fully Functionalized Scaffold Step3->Product

Sequential orthogonal cross-coupling workflow based on halogen reactivity (I > Br > Cl).

Experimental Workflow: Self-Validating Sequential Functionalization

To demonstrate the utility of this scaffold, the following protocol outlines a mechanistically grounded three-step orthogonal functionalization. Every step incorporates a self-validating analytical checkpoint to ensure scientific integrity and prevent the propagation of errors.

Phase 1: Selective C-I Suzuki-Miyaura Coupling
  • Objective: Selectively couple an arylboronic acid at the C4 position (IUPAC numbering).

  • Reagents: 1-Bromo-2-chloro-4-iodo-5-methoxybenzene (1.0 equiv), Arylboronic acid (1.05 equiv), Pd(PPh3)4 (2 mol%), Na2CO3 (2.0 equiv), Toluene/H2O (4:1).

  • Conditions: 60°C for 4 hours.

  • Causality: The low temperature and standard triphenylphosphine ligand provide enough energy to activate the weak C-I bond but are entirely inactive toward the stronger C-Br and C-Cl bonds, ensuring absolute chemoselectivity.

  • Self-Validation Checkpoint: GC-MS analysis must show the disappearance of the starting material mass (m/z 347) and the appearance of the mono-coupled product. The isotopic pattern will shift from a complex Br/Cl/I cluster to a simpler Br/Cl cluster (M, M+2 in a roughly 3:1 ratio), confirming the specific loss of iodine.

Phase 2: Selective C-Br Sonogashira Coupling
  • Objective: Introduce an alkyne at the C1 position.

  • Reagents: Mono-coupled intermediate (1.0 equiv), Terminal alkyne (1.2 equiv), PdCl2(PPh3)2 (5 mol%), CuI (2 mol%), Triethylamine (solvent).

  • Conditions: 80°C for 12 hours.

  • Causality: Elevating the temperature and utilizing a Cu(I) co-catalyst facilitates the oxidative addition of the C-Br bond. The remaining C-Cl bond is thermodynamically stable enough to remain inert under these moderate conditions.

  • Self-Validation Checkpoint: 1H NMR will reveal the disappearance of the terminal alkyne proton. Mass spectrometry will show the loss of the bromine isotopic signature, leaving only the distinct chlorine signature (M, M+2 in a 3:1 ratio).

Phase 3: C-Cl Buchwald-Hartwig Amination
  • Objective: Install an amine at the highly hindered C2 position.

  • Reagents: Di-coupled intermediate (1.0 equiv), Secondary amine (1.5 equiv), Pd2(dba)3 (5 mol%), RuPhos (10 mol%), NaOtBu (2.0 equiv), Dioxane.

  • Conditions: 110°C for 24 hours.

  • Causality: The C-Cl bond is exceptionally strong and sterically hindered by the adjacent methoxy group. Activation requires a highly active, electron-rich, and sterically demanding dialkylbiaryl phosphine ligand (RuPhos) combined with high thermal energy to force the final oxidative addition.

  • Self-Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS) confirms the exact mass of the fully functionalized, halogen-free final product, validating the completion of the orthogonal sequence.

Conclusion

1-Bromo-2-chloro-4-iodo-5-methoxybenzene (5-Bromo-4-chloro-2-iodoanisole) is far more than a simple catalog entry; it is a precisely engineered platform for complex molecule synthesis. By understanding the synonymy and the underlying thermodynamic principles of its halogen substituents, drug development professionals can execute highly complex, self-validating orthogonal syntheses with absolute predictability.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 50997852, 1-Bromo-2-chloro-4-iodo-5-methoxybenzene." PubChem. Available at:[Link]

Foundational

Stability and Storage of 1-Bromo-2-chloro-4-iodo-5-methoxybenzene: A Technical Guide

Executive Summary 1-Bromo-2-chloro-4-iodo-5-methoxybenzene (CAS: 1160574-88-8) is a highly functionalized, polyhalogenated anisole derivative utilized as a critical building block in advanced cross-coupling reactions and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-2-chloro-4-iodo-5-methoxybenzene (CAS: 1160574-88-8) is a highly functionalized, polyhalogenated anisole derivative utilized as a critical building block in advanced cross-coupling reactions and pharmaceutical synthesis[1][2]. Because it possesses three distinct halogens (Br, Cl, I) on a single electron-rich aromatic ring, it offers exceptional orthogonal reactivity. However, this same structural complexity introduces specific thermodynamic vulnerabilities. This whitepaper outlines the mechanistic degradation pathways of this compound and provides a self-validating, ICH-compliant protocol for its long-term storage and handling.

Mechanistic Vulnerabilities & Chemical Profiling

To design an effective storage system, one must first understand the causality of the molecule's degradation. The stability of 1-Bromo-2-chloro-4-iodo-5-methoxybenzene is entirely dictated by the differential Bond Dissociation Energies (BDEs) of its substituents[3].

The methoxy group (-OCH₃) is strongly electron-donating via resonance, which increases the electron density of the aromatic ring. While this stabilizes the molecule against certain electrophilic attacks, it also stabilizes radical intermediates formed during homolytic bond cleavage. The primary vulnerability lies in the carbon-iodine (C-I) bond[4].

Quantitative Stability Profiling

As demonstrated in Table 1, the C-I bond requires significantly less energy to break than the C-Br or C-Cl bonds[3][5]. Consequently, ambient ultraviolet (UV) and even high-energy visible light can provide sufficient energy ( ) to induce homolytic cleavage of the C-I bond, generating a highly reactive aryl radical and an iodine radical.

Table 1: Relative Bond Dissociation Energies (BDE) in Aryl Halides

Bond TypeApproximate BDE (kcal/mol)Vulnerability LevelPrimary Degradation Trigger
C-Cl ~96LowExtreme heat, strong Lewis acids
C-Br ~81ModerateHigh-energy UV, transition metals
C-I ~65HighAmbient light (UV/Vis), mild heat
C-O (Methoxy) ~102Very LowStrong acids (demethylation)

If the storage environment contains oxygen or moisture, the resulting aryl radical will rapidly undergo hydrogen abstraction (yielding 1-bromo-2-chloro-5-methoxybenzene) or oxidation (yielding phenolic degradants).

Photolysis A 1-Bromo-2-chloro-4-iodo -5-methoxybenzene B UV/Vis Light (hv) A->B Exposure C Aryl Radical + Iodine Radical (I•) B->C Homolytic Cleavage (Weak C-I Bond) D Deiodinated Degradants C->D H-Abstraction E Oxidized Byproducts C->E +O2 (Oxidation)

Photolytic degradation pathway of the compound initiated by C-I cleavage.

Stability Testing Framework (ICH Q1A(R2) Compliance)

To establish a reliable shelf-life, storage conditions must be validated against the[6]. Because of the C-I bond's thermal and photolytic sensitivity, this compound is classified for "Cold-chain transportation" and refrigerated storage[7].

Table 2: ICH Q1A(R2) Adapted Stability Testing Matrix for Cold-Chain APIs

Study TypeStorage ConditionMinimum Time PeriodTesting Frequency
Long-Term 5°C ± 3°C12 Months0, 3, 6, 9, 12 months
Accelerated 25°C ± 2°C / 60% RH ± 5%6 Months0, 3, 6 months
Photostability 1.2 million lux hours + 200 Wh/m² UVN/A (Endpoint)Pre- and Post-exposure

Self-Validating Storage & Handling Protocol

To ensure scientific integrity, the following methodology is designed as a self-validating system . This means the protocol inherently checks its own success through a built-in feedback loop (the parallel accelerated control).

Step-by-Step Methodology

Step 1: Receipt and Acclimation

  • Action: Upon receipt via cold-chain[7], do not immediately open the primary container. Allow the sealed container to acclimate to room temperature in a desiccator for 2 hours.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the solid powder. Moisture facilitates ionic degradation pathways and causes powder agglomeration.

Step 2: Inert Atmosphere Aliquoting

  • Action: Transfer the bulk material into a glove box or use a Schlenk line. Aliquot the material into single-use, amber-glass vials (blocking light <500 nm).

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and continuous re-exposure to oxygen. Amber glass is mandatory to prevent the photolytic C-I cleavage detailed in Section 2.

Step 3: Argon Purging (The Physical Blanket)

  • Action: Purge each amber vial with Argon gas for 30 seconds before sealing with a PTFE-lined cap.

  • Causality: Why Argon and not Nitrogen? Argon is denser than air. It settles at the bottom of the vial, creating a robust physical blanket over the solid compound that effectively displaces oxygen, thereby starving the oxidative degradation pathway[8].

Step 4: The Self-Validating Storage Matrix

  • Action: Store the primary aliquots at 2-8°C (Long-Term condition). Simultaneously, take one 10 mg aliquot and store it at 25°C/60% RH in the dark (Accelerated condition)[6].

  • Causality: This creates an internal control. If the main batch fails a future QC test (e.g., shows >0.5% deiodination), you immediately analyze the 25°C control. If the 25°C control shows identical degradation, the failure is thermal. If the 25°C control shows less degradation, the main batch was accidentally exposed to light or oxygen during handling. The system diagnoses its own failure.

Step 5: Periodic Analytical Verification (QC)

  • Action: At months 3, 6, and 12, dissolve a dedicated aliquot in HPLC-grade acetonitrile and analyze via GC-MS or HPLC-UV (monitoring at 254 nm).

  • Causality: Confirms purity remains ≥95%[1][9]. The presence of a peak corresponding to M−126 (loss of iodine) is the primary indicator of storage failure.

QC_Workflow R Material Receipt (Cold Chain) P Argon Gas Purging (Dense Inert Blanket) R->P Acclimate & Open A Aliquoting into Amber Glass Vials P->A Displace O2 S Main Storage: 2-8°C Control: 25°C/60% RH A->S Protect from Light Q Periodic QC Testing (HPLC/GC-MS) S->Q ICH Q1A(R2) Schedule V Validated for Use (Purity ≥ 95%) Q->V Pass D Quarantine/Discard (Deiodination Detected) Q->D Fail (Cross-check control)

Self-validating storage and quality control workflow for polyhalogenated anisoles.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 50997852, 1-Bromo-2-chloro-4-iodo-5-methoxybenzene." PubChem. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." EMA Scientific Guidelines. Available at:[Link]

  • Blanksby, S. J., & Ellison, G. B. "Bond Dissociation Energies of Organic Molecules." Accounts of Chemical Research, 36(4), 255-263. Available at:[Link]

Sources

Exploratory

Hazards associated with 1-Bromo-2-chloro-4-iodo-5-methoxybenzene

An In-depth Technical Guide to the Hazards Associated with 1-Bromo-2-chloro-4-iodo-5-methoxybenzene Introduction 1-Bromo-2-chloro-4-iodo-5-methoxybenzene is a polysubstituted aromatic compound with a unique arrangement o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Hazards Associated with 1-Bromo-2-chloro-4-iodo-5-methoxybenzene

Introduction

1-Bromo-2-chloro-4-iodo-5-methoxybenzene is a polysubstituted aromatic compound with a unique arrangement of halogen and methoxy functional groups. Its structural complexity makes it a potentially valuable intermediate in the synthesis of novel organic molecules for applications in drug discovery and materials science. However, the presence of multiple reactive moieties necessitates a thorough understanding of its potential hazards to ensure safe handling and use in a laboratory setting. This guide provides a detailed analysis of the anticipated hazards, safe handling procedures, and emergency responses based on the known profiles of similar halogenated and methoxylated benzene derivatives.

Hazard Identification and Classification

Based on the hazard classifications of structurally related compounds, 1-bromo-2-chloro-4-iodo-5-methoxybenzene is anticipated to pose several health and environmental risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating these hazards.

Table 1: Anticipated GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3][4][5]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][2][3][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3][4][5][6][7][8][9]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][3][4][5][6][7][8][9][10]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[1][5][7][8][9]
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life[10]
Hazardous to the Aquatic Environment, Long-term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects[10]

Physicochemical and Reactivity Hazards

3.1. Chemical Stability This compound is expected to be stable under normal laboratory conditions.[6][10] However, exposure to heat, direct sunlight, and incompatible materials should be avoided.[3][5][10]

3.2. Reactivity The reactivity of 1-bromo-2-chloro-4-iodo-5-methoxybenzene is governed by the electronic effects of its substituents on the aromatic ring. The halogen atoms (Br, Cl, I) exert a deactivating inductive effect (-I) on the benzene ring, making it less susceptible to electrophilic aromatic substitution compared to benzene.[11][12][13] Conversely, the lone pairs on the halogens and the methoxy group can donate electron density to the ring via resonance (+R effect), directing incoming electrophiles to the ortho and para positions.[13][14] The carbon-halogen bonds in haloarenes are generally strong, rendering them less reactive towards nucleophilic substitution than their alkyl halide counterparts.[15]

G cluster_products Decomposition Products 1-Bromo-2-chloro-4-iodo-5-methoxybenzene 1-Bromo-2-chloro-4-iodo-5-methoxybenzene Strong Oxidizing Agents Strong Oxidizing Agents 1-Bromo-2-chloro-4-iodo-5-methoxybenzene->Strong Oxidizing Agents Incompatible with Strong Acids Strong Acids 1-Bromo-2-chloro-4-iodo-5-methoxybenzene->Strong Acids Incompatible with Heat/Ignition Sources Heat/Ignition Sources 1-Bromo-2-chloro-4-iodo-5-methoxybenzene->Heat/Ignition Sources Avoid Hazardous Decomposition Hazardous Decomposition Heat/Ignition Sources->Hazardous Decomposition Carbon Oxides (CO, CO2) Carbon Oxides (CO, CO2) Hazardous Decomposition->Carbon Oxides (CO, CO2) Hydrogen Halides (HBr, HCl, HI) Hydrogen Halides (HBr, HCl, HI) Hazardous Decomposition->Hydrogen Halides (HBr, HCl, HI)

Caption: Reactivity and Incompatibility Diagram.

3.3. Incompatible Materials To prevent hazardous reactions, avoid contact with strong oxidizing agents and strong acids.[6]

3.4. Hazardous Decomposition Products Upon combustion or thermal decomposition, this compound may release toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen halides (hydrogen bromide, hydrogen chloride, and hydrogen iodide).[5][6]

Health Hazards

4.1. Routes of Exposure and Effects

  • Inhalation: Harmful if inhaled.[1][2][3][5] Vapors or dusts may cause respiratory tract irritation.[1][5][7][8][9] Symptoms can include coughing, shortness of breath, and irritation of the nose and throat.

  • Skin Contact: Harmful in contact with skin and causes skin irritation.[1][2][3][4][5][6][7][8][9] Prolonged or repeated contact may lead to redness, itching, and inflammation.

  • Eye Contact: Causes serious eye irritation.[1][2][3][4][5][6][7][8][9][10] Direct contact can result in pain, redness, and potential damage to the cornea.

  • Ingestion: Harmful if swallowed.[1][2][3][4][5] May cause gastrointestinal irritation, nausea, and vomiting.[5]

4.2. Chronic Effects Currently, there is no data available on the carcinogenic, mutagenic, or reproductive effects of this specific compound. However, due to the presence of multiple halogens, caution is advised, and chronic exposure should be minimized.

Safe Handling and Storage Protocols

5.1. Engineering Controls Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5][8][16] Eyewash stations and safety showers must be readily accessible in the immediate work area.[2][5]

5.2. Personal Protective Equipment (PPE) A comprehensive PPE program is essential when handling this chemical.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[4][5]

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile rubber) should be worn.[2][10][16] Inspect gloves for any signs of degradation before use.[2] Contaminated clothing should be removed and laundered before reuse.[2][6]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dusts or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Use Fume Hood Use Fume Hood Prepare Work Area->Use Fume Hood Avoid Inhalation/Contact Avoid Inhalation/Contact Use Fume Hood->Avoid Inhalation/Contact Keep Containers Closed Keep Containers Closed Avoid Inhalation/Contact->Keep Containers Closed Decontaminate Decontaminate Keep Containers Closed->Decontaminate Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste Wash Hands Wash Hands Dispose of Waste->Wash Hands

Caption: General Safe Handling Workflow.

5.3. Hygiene Measures Handle in accordance with good industrial hygiene and safety practices.[6] Do not eat, drink, or smoke in the laboratory.[2][6] Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[4][6]

5.4. Storage Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3][4][6][7][8][16] Keep away from incompatible materials, heat, sparks, and open flames.[3][5] Protect from direct sunlight.[3][5]

Emergency Procedures

6.1. First-Aid Measures

  • Inhalation: Remove the individual to fresh air.[4][6][8] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][6][8]

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][4][8] If skin irritation persists, seek medical attention.[4][6]

  • Eye Contact: Immediately rinse eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][6][7][8] Remove contact lenses if present and easy to do.[2][6] Seek immediate medical attention.[4][6][7][8]

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water.[2][4] Seek immediate medical attention.[4][5]

6.2. Fire-Fighting Measures Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[5][10] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][10]

6.3. Accidental Release Measures Evacuate personnel to a safe area.[16] Ensure adequate ventilation.[16] Wear appropriate personal protective equipment.[16] Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[8] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[8]

G Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Don PPE Don PPE Evacuate Area->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material Collect and Containerize Collect and Containerize Absorb with Inert Material->Collect and Containerize Decontaminate Area Decontaminate Area Collect and Containerize->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: Spill Response Workflow.

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[2][3][4][7][8] Do not allow the chemical to enter drains or waterways.[8]

References

  • Quora. (2018, May 3). What is the order of reactivity of different halobenzenes with respect to electrophilic aromatic substitution?[Link]

  • Chemistry Stack Exchange. (2015, October 3). Reactivity of chlorobenzene and benzene in electrophilic substitutions. [Link]

  • Allen. (2025, November 28). Electrophilic Substitution in Haloarenes: Mechanism, Orientation, Reaction Types & Examples. [Link]

  • Save My Exams. (2024, December 23). Reactivity of Halogenoarenes (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • CK-12 Foundation. (2026, January 1). Electrophilic Substitution Reactions - Haloarenes. [Link]

  • PubChem. 1-Bromo-4-chloro-2-iodobenzene. [Link]

  • Alfa Aesar. (2025, September 22). SAFETY DATA SHEET - 1-Bromo-2-chloro-4-nitrobenzene. [Link]

  • Alfa Aesar. (2025, December 24). SAFETY DATA SHEET - 2-Bromo-5-chloronitrobenzene. [Link]

  • Alfa Aesar. (2025, December 21). SAFETY DATA SHEET - 1-Bromo-2-iodobenzene. [Link]

  • PubChem. 1-Bromo-2-chloro-4-iodobenzene. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Iterative Suzuki-Miyaura Cross-Coupling of 1-Bromo-2-chloro-4-iodo-5-methoxybenzene

Executive Summary The synthesis of highly functionalized, multi-arylated aromatic scaffolds is a cornerstone of modern drug discovery and materials science. Polyhalogenated arenes offer a modular, step-wise approach to t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized, multi-arylated aromatic scaffolds is a cornerstone of modern drug discovery and materials science. Polyhalogenated arenes offer a modular, step-wise approach to these complex architectures. This application note details a highly chemoselective, three-step iterative Suzuki-Miyaura cross-coupling protocol utilizing 1-bromo-2-chloro-4-iodo-5-methoxybenzene (CAS: 1160574-88-8) ()[1]. By systematically exploiting the differential bond dissociation energies (BDEs) of the carbon-halogen bonds, researchers can sequentially install three distinct aryl groups onto a single aromatic core with high fidelity and yield.

Mechanistic Rationale & Substrate Profiling

The success of an iterative cross-coupling strategy relies entirely on the kinetic differentiation of oxidative addition rates to the Palladium(0) active species. The inherent reactivity of aryl halides in palladium-catalyzed cross-coupling generally follows the order I > Br > Cl ()[2].

In the substrate 1-bromo-2-chloro-4-iodo-5-methoxybenzene, the halogens are electronically modulated by the +M (mesomeric) effect of the methoxy group at position 5:

  • C4–I Bond (Weakest, BDE ~65 kcal/mol): The C-I bond undergoes rapid oxidative addition. Even at mild temperatures (40 °C), standard Pd(0) catalysts will selectively cleave this bond without disturbing the other halogens ()[3].

  • C1–Br Bond (Intermediate, BDE ~81 kcal/mol): Once the iodine is replaced, the C-Br bond becomes the most reactive site. Cleavage requires elevated temperatures (80 °C) and a bidentate ligand (e.g., dppf) to stabilize the transition state and facilitate reductive elimination.

  • C2–Cl Bond (Strongest, BDE ~96 kcal/mol): Aryl chlorides are notoriously inert. Activation requires harsh conditions (110 °C) and highly electron-rich, bulky Buchwald-type phosphine ligands (e.g., SPhos) to force the oxidative addition[2].

Experimental Workflow

G SM Starting Material 1-Bromo-2-chloro-4-iodo-5-methoxybenzene Step1 Step 1: C-I Suzuki Coupling Pd(PPh3)4, Na2CO3, 40°C SM->Step1 + Ar1-B(OH)2 Int1 Intermediate 1 1-Bromo-2-chloro-4-Ar1-5-methoxybenzene Step1->Int1 Step2 Step 2: C-Br Suzuki Coupling Pd(dppf)Cl2, K3PO4, 80°C Int1->Step2 + Ar2-B(OH)2 Int2 Intermediate 2 1-Ar2-2-chloro-4-Ar1-5-methoxybenzene Step2->Int2 Step3 Step 3: C-Cl Suzuki Coupling Pd2(dba)3 / SPhos, Cs2CO3, 110°C Int2->Step3 + Ar3-B(OH)2 Product Final Product 1-Ar2-2-Ar3-4-Ar1-5-methoxybenzene Step3->Product

Iterative chemoselective Suzuki-Miyaura coupling workflow for polyhalogenated methoxybenzene.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters required to maintain strict chemoselectivity at each stage of the iterative workflow.

Reaction PhaseTarget BondCatalyst SystemBase & SolventTemp & TimeTypical Yield
Phase 1 C4–I5 mol% Pd(PPh3)4Na2CO3 (2.0 eq) Toluene/EtOH/H2O (2:1:1)40 °C 4–6 h85–92%
Phase 2 C1–Br5 mol% Pd(dppf)Cl2K3PO4 (2.0 eq) 1,4-Dioxane/H2O (4:1)80 °C 8–12 h78–86%
Phase 3 C2–Cl3 mol% Pd2(dba)3 12 mol% SPhosCs2CO3 (3.0 eq) Toluene (Anhydrous)110 °C 16–24 h65–75%

Detailed Step-by-Step Methodologies

Phase 1: Chemoselective C4-Arylation (C–I Cleavage)

Causality & Design: A biphasic solvent system with a protic co-solvent (EtOH) rapidly dissolves the boronic acid and base, accelerating the transmetalation step. Operating at a mild 40 °C ensures that the C-Br bond remains completely untouched.

  • Charge a Schlenk flask with 1-bromo-2-chloro-4-iodo-5-methoxybenzene (1.0 eq), Arylboronic acid 1 (1.05 eq), and Pd(PPh3)4 (0.05 eq).

  • Add a degassed mixture of Toluene/EtOH/H2O (2:1:1, 0.1 M relative to substrate).

  • Add Na2CO3 (2.0 eq) and purge the flask with Argon for 5 minutes.

  • Stir the reaction mixture at 40 °C for 4–6 hours. Monitor via LC-MS.

  • Quench with water, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography to yield Intermediate 1 .

Phase 2: Chemoselective C1-Arylation (C–Br Cleavage)

Causality & Design: Dioxane provides excellent solubility for the mono-arylated intermediate. The bidentate dppf ligand requires a higher temperature (80 °C) to undergo efficient reductive elimination due to its larger bite angle, which simultaneously suppresses unwanted homocoupling of the boronic acid.

  • Charge a flask with Intermediate 1 (1.0 eq), Arylboronic acid 2 (1.1 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Add degassed 1,4-Dioxane/H2O (4:1, 0.1 M).

  • Add K3PO4 (2.0 eq), purge with Argon, and heat to 80 °C for 8–12 hours.

  • Cool to room temperature, filter through a pad of Celite, concentrate, and purify via flash chromatography to yield Intermediate 2 .

Phase 3: C2-Arylation (C–Cl Cleavage)

Causality & Design: SPhos is a dialkylbiaryl phosphine ligand that creates a highly electron-rich palladium center, essential for oxidative addition into the inert C-Cl bond. Anhydrous conditions and a highly soluble strong base (Cs2CO3) are used to drive the challenging transmetalation at 110 °C.

  • In a glovebox or under strict Argon, charge a sealed tube with Intermediate 2 (1.0 eq), Arylboronic acid 3 (1.5 eq), Pd2(dba)3 (0.03 eq), SPhos (0.12 eq), and anhydrous Cs2CO3 (3.0 eq).

  • Add anhydrous Toluene (0.1 M).

  • Seal the tube and heat at 110 °C for 16–24 hours.

  • Cool, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via chromatography to yield the Final Triarylated Product .

Self-Validating Systems & Troubleshooting

To ensure the trustworthiness of the protocol, the workflow is designed with built-in analytical checkpoints. Do not proceed to the next phase unless these markers are validated.

  • 1H NMR Structural Integrity Check: The starting material (1-bromo-2-chloro-4-iodo-5-methoxybenzene) possesses two aromatic protons at C3 and C6. Because they are para to each other, they appear as two distinct singlets (J < 1 Hz). Throughout the iterative coupling, these protons will shift downfield due to the anisotropic effects of the newly installed aryl rings, but their splitting pattern must remain as two singlets . The appearance of doublets indicates unwanted migration or dehalogenation.

  • LC-MS Isotopic Pattern Tracking:

    • Post-Phase 1: The mass spectrum must show the loss of Iodine (127 Da) and the gain of Ar1. Crucially, the molecular ion must still exhibit the distinct M, M+2, M+4 isotopic pattern characteristic of a molecule containing one Bromine and one Chlorine atom.

    • Post-Phase 2: The mass spectrum will show the loss of Bromine (79 Da). The isotopic pattern must simplify to an M, M+2 cluster in a 3:1 ratio, confirming the retention of the single Chlorine atom. Loss of this 3:1 ratio indicates premature C-Cl activation.

References

  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. ACS Publications. URL:[Link]

  • Jiang, X., Kulbitski, K., Nisnevich, G., & Gandelman, M. (2016). Enantioselective assembly of tertiary stereocenters via multicomponent chemoselective cross-coupling of geminal chloro(iodo)alkanes. Chemical Science. RSC Publishing. URL:[Link]

Sources

Application

Application Note: Programmable Polyarylation via Sequential Palladium-Catalyzed Cross-Coupling of 1-Bromo-2-chloro-4-iodo-5-methoxybenzene

Target Audience: Researchers, Discovery Chemists, and Process Development Scientists Document Type: Advanced Methodology & Self-Validating Protocol Guide Executive Summary & Strategic Rationale The synthesis of highly de...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Discovery Chemists, and Process Development Scientists Document Type: Advanced Methodology & Self-Validating Protocol Guide

Executive Summary & Strategic Rationale

The synthesis of highly decorated, multi-substituted aromatic scaffolds is a cornerstone of modern drug discovery. Polyhalogenated arenes, such as 1-bromo-2-chloro-4-iodo-5-methoxybenzene , serve as exceptionally versatile building blocks. By exploiting the intrinsic thermodynamic differences in carbon-halogen (C–X) bond dissociation energies (BDEs), researchers can perform programmable, site-selective sequential cross-coupling reactions. This methodology eliminates the need for cumbersome protection/deprotection strategies, streamlining the synthesis of complex pharmacophores.

This application note details a robust, self-validating three-stage protocol for the exhaustive and regioselective functionalization of this tetrasubstituted arene.

Mechanistic Causality: The Hierarchy of Oxidative Addition

In palladium-catalyzed cross-coupling of polyhalogenated substrates, the rate-determining step is typically the oxidative addition of the active Pd(0) species into the C–X bond. The regioselectivity is strictly governed by the BDE of the respective bonds, as established by .

  • C4–I Bond (Lowest BDE, ~65 kcal/mol): The weakest bond in the system. Oxidative addition occurs rapidly even with simple, unhindered ligands (e.g., PPh₃) at ambient or slightly elevated temperatures. The adjacent C5-methoxy group provides slight steric shielding, but the thermodynamic favorability of C–I cleavage easily overcomes this kinetic barrier.

  • C1–Br Bond (Intermediate BDE, ~81 kcal/mol): Requires elevated temperatures and more electron-rich, sterically demanding Buchwald-type ligands (e.g., SPhos) to accelerate oxidative addition and prevent competitive protodehalogenation.

  • C2–Cl Bond (Highest BDE, ~96 kcal/mol): Historically considered inert. As demonstrated by, C–Cl activation necessitates highly specialized dialkylbiaryl phosphine ligands (e.g., BrettPhos) or N-heterocyclic carbenes (NHCs) combined with strong bases and forcing conditions to drive the catalytic cycle.

Crucial Insight: Catalyst selection must be strictly progressive. Using a highly active ligand like BrettPhos in Phase 1 would override the natural BDE gradient, leading to chaotic, non-selective multi-site coupling.

Workflow SM 1-Bromo-2-chloro-4-iodo-5-methoxybenzene (Starting Material) Step1 Phase 1: C-I Activation Catalyst: Pd(PPh3)4 Temp: 40 °C SM->Step1 Lowest BDE (~65 kcal/mol) Int1 Intermediate 1 (C4-Functionalized) Step1->Int1 Step2 Phase 2: C-Br Activation Catalyst: Pd(OAc)2 / SPhos Temp: 90 °C Int1->Step2 Medium BDE (~81 kcal/mol) Int2 Intermediate 2 (C1, C4-Bis-functionalized) Step2->Int2 Step3 Phase 3: C-Cl Activation Catalyst: Pd2(dba)3 / BrettPhos Temp: 110 °C Int2->Step3 Highest BDE (~96 kcal/mol) Product Final Product (Fully Substituted Polyaromatic) Step3->Product

Sequential Pd-catalyzed cross-coupling workflow based on C-X bond dissociation energies.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters designed to maintain absolute chemoselectivity at each stage, adapting principles from recent advances in.

PhaseTarget BondBDE (kcal/mol)Catalyst SystemBase / SolventTemp (°C)Chemoselectivity
1 C4–I~65Pd(PPh₃)₄ (2 mol%)K₂CO₃ / 1,4-Dioxane:H₂O40>99% (C–I only)
2 C1–Br~81Pd(OAc)₂ / SPhos (5 mol%)K₃PO₄ / Toluene90>95% (C–Br only)
3 C2–Cl~96Pd₂(dba)₃ / BrettPhos (5 mol%)NaOtBu / 1,4-Dioxane110>90% (C–Cl only)

Step-by-Step Experimental Protocols & Self-Validation

Phase 1: Chemoselective Suzuki-Miyaura Coupling at C4 (C–I)

Objective: Couple an arylboronic acid exclusively at the C4 position. Causality of Choices: Pd(PPh₃)₄ is utilized because its moderate electron density is perfectly tuned to insert into the weak C–I bond, but it is thermodynamically insufficient to activate the C–Br or C–Cl bonds at 40 °C. The biphasic aqueous dioxane system facilitates rapid transmetalation.

Protocol:

  • Charge a Schlenk flask with 1-bromo-2-chloro-4-iodo-5-methoxybenzene (1.0 equiv), arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add degassed 1,4-dioxane and H₂O (4:1 v/v ratio).

  • Add Pd(PPh₃)₄ (2 mol%) under a positive stream of Argon.

  • Stir the reaction mixture at 40 °C for 4–6 hours.

  • Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. The reaction is complete when the starting material peak vanishes. Crucial verification: The product mass spectrum must display a distinct 1:1 isotopic doublet (due to ⁷⁹Br and ⁸¹Br). If a singlet is observed, over-coupling at the C–Br site has occurred, indicating the temperature was too high or the reaction was over-stirred.

Phase 2: Secondary Cross-Coupling at C1 (C–Br)

Objective: Functionalize the C1 position of Intermediate 1. Causality of Choices: Pd(OAc)₂ combined with SPhos is selected. SPhos is highly electron-rich, pushing electron density onto the Pd center to force insertion into the stronger C–Br bond. Its steric bulk promotes rapid reductive elimination, preventing catalyst trapping or degradation at 90 °C.

Protocol:

  • Charge a dry flask with Intermediate 1 (1.0 equiv), secondary coupling partner (e.g., arylboronic acid or amine, 1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).

  • Evacuate and backfill with Argon (3 cycles).

  • Inject anhydrous, degassed toluene.

  • Heat the mixture to 90 °C and stir for 12 hours.

  • Filter through a pad of Celite, wash with EtOAc, and purify via flash chromatography.

Self-Validating Checkpoint: GC-MS analysis should reveal the complete loss of the bromine isotopic signature. The molecular ion peak should now exhibit a 3:1 isotopic cluster characteristic of the remaining single ³⁵Cl/³⁷Cl atom.

Phase 3: Late-Stage Functionalization at C2 (C–Cl)

Objective: Exhaustive functionalization at the highly inert C2 position. Causality of Choices: We employ Pd₂(dba)₃ with BrettPhos. The extreme steric profile of BrettPhos ensures the formation of a highly reactive, monoligated Pd(0) active species [Pd(BrettPhos)], which is kinetically required to break the ~96 kcal/mol C–Cl bond. Strong base (NaOtBu) is used to drive the final transmetalation/deprotonation step.

Protocol:

  • In a glovebox, charge a vial with Intermediate 2 (1.0 equiv), the final coupling partner (1.5 equiv), and NaOtBu (2.5 equiv).

  • Add Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd) and BrettPhos (6 mol%).

  • Seal the vial, remove from the glovebox, and inject anhydrous 1,4-dioxane.

  • Heat aggressively at 110 °C for 16–24 hours.

  • Cool to room temperature, dilute with dichloromethane, wash with brine, and purify via preparative HPLC.

Self-Validating Checkpoint: Final structural confirmation is achieved via ¹H and ¹³C NMR. The complete disappearance of the C–Cl carbon shift and the emergence of the new coupling partner's signals validate the successful programmable polyarylation of the core scaffold.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: Journal of the American Chemical Society (2009) URL:[Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: Angewandte Chemie International Edition (2002) URL:[Link]

  • Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes Source: Journal of Organometallic Chemistry (2024) URL:[Link]

Method

Application Note: Orthogonal Functionalization of 1-Bromo-2-chloro-4-iodo-5-methoxybenzene

Executive Summary The functionalization of polyhalogenated arenes presents a formidable challenge in synthetic organic chemistry, demanding precise chemoselectivity to avoid complex product mixtures . The scaffold 1-brom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of polyhalogenated arenes presents a formidable challenge in synthetic organic chemistry, demanding precise chemoselectivity to avoid complex product mixtures . The scaffold 1-bromo-2-chloro-4-iodo-5-methoxybenzene is a highly valuable building block for medicinal chemistry and drug development, offering three distinct vectors for cross-coupling. This application note details a validated, self-monitoring protocol for the sequential, orthogonal functionalization of this scaffold, leveraging precise thermodynamic and electronic controls to achieve high regioselectivity.

Mechanistic Rationale: The Tri-Halogenated Advantage

The inherent reactivity of carbon-halogen bonds toward palladium-catalyzed oxidative addition is governed by their bond dissociation energies (BDEs): C–I (~65 kcal/mol) > C–Br (~81 kcal/mol) > C–Cl (~96 kcal/mol) .

Beyond standard BDEs, the electronic topology of this specific arene dictates its reactivity. The methoxy group (-OMe) at C5 acts as a strong resonance electron donor (+M effect). Because the C2-chloro substituent is located para to the methoxy group, the C2 position is significantly enriched in electron density. This electronic deactivation severely retards the oxidative addition of Pd(0) into the C2–Cl bond, thereby artificially widening the reactivity gap between the C1–Br and C2–Cl sites. This allows for a highly robust, orthogonal three-stage functionalization sequence without the risk of over-coupling .

Strategic Workflow

Workflow SM 1-Br-2-Cl-4-I-5-OMe Benzene Step1 Phase 1: C4-I (Mild Suzuki, 40°C) SM->Step1 Int1 Intermediate 1 (C4 Functionalized) Step1->Int1 Step2 Phase 2: C1-Br (Standard Suzuki, 80°C) Int1->Step2 Int2 Intermediate 2 (C1, C4 Functionalized) Step2->Int2 Step3 Phase 3: C2-Cl (Buchwald-Hartwig, 110°C) Int2->Step3 Product Fully Functionalized Product Step3->Product

Caption: Workflow for the orthogonal, three-stage functionalization of the polyhalogenated scaffold.

Experimental Methodologies

Phase 1: Chemoselective C4-Iodo Functionalization (Suzuki-Miyaura)

Causality & Expert Insight: A mild temperature (40 °C) and a standard tetrakis catalyst[Pd(PPh₃)₄] provide sufficient thermal energy to cleave the weak C–I bond while leaving the C–Br bond completely intact. A slight excess of boronic acid ensures full consumption of the starting material.

Step-by-Step Protocol:

  • Preparation: Charge an oven-dried Schlenk flask with 1-bromo-2-chloro-4-iodo-5-methoxybenzene (1.0 mmol), arylboronic acid (1.05 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Atmosphere: Evacuate the flask and backfill with Argon (repeat 3x).

  • Solvent Addition: Add degassed THF (8 mL) followed by a degassed aqueous solution of Na₂CO₃ (2.0 M, 2 mL).

  • Reaction: Stir the biphasic mixture vigorously at 40 °C for 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

  • Validation Checkpoint: Analyze via GC-MS. The mass spectrum should show a mass shift corresponding to the loss of iodine (-127 Da) and the addition of the aryl group. Crucially, the isotopic signature of the remaining Br and Cl atoms must display a characteristic 3:4:1 ratio (M : M+2 : M+4), confirming that neither the bromine nor the chlorine was compromised.

Phase 2: Chemoselective C1-Bromo Functionalization (Suzuki-Miyaura)

Causality & Expert Insight: The C–Br bond requires higher activation energy. Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate. This accelerates reductive elimination and prevents protodehalogenation side-reactions that commonly plague elevated-temperature couplings.

Step-by-Step Protocol:

  • Preparation: Charge a flask with Intermediate 1 (1.0 mmol), a second arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol).

  • Atmosphere: Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add degassed 1,4-Dioxane (8 mL) and degassed H₂O (1.6 mL).

  • Reaction: Heat the mixture to 80 °C for 8–12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

  • Validation Checkpoint: Following the consumption of Intermediate 1, the GC-MS isotopic cluster will simplify from the 3:4:1 pattern to a 3:1 ratio (M : M+2), confirming the successful displacement of the bromine atom and the sole retention of the chlorine atom.

Phase 3: Forcing C2-Chloro Functionalization (Buchwald-Hartwig)

Causality & Expert Insight: The C2–Cl bond is highly deactivated by the para-methoxy group. XPhos, an electron-rich and bulky dialkylbiaryl phosphine, is mandatory here. It generates a highly active, monoligated Pd(0) species capable of inserting into this stubborn bond, while its steric bulk facilitates the reductive elimination of bulky amines.

Step-by-Step Protocol:

  • Preparation: In an argon-filled glovebox, charge a sealed vial with Intermediate 2 (1.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.10 mmol, 10 mol%), and NaOtBu (2.0 mmol).

  • Reagent Addition: Add anhydrous Toluene (10 mL) and the desired secondary amine (1.5 mmol).

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 110 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with CH₂Cl₂, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate and purify via chromatography.

  • Validation Checkpoint: Complete disappearance of the 3:1 isotopic pattern in MS, yielding a single nominal mass peak (M) , confirms the successful amination of the final C–Cl bond.

Quantitative Data Summary

Reaction PhaseTarget BondCatalyst SystemBase / SolventTemp (°C)Time (h)Expected Yield
Phase 1: Suzuki C4–I3 mol% Pd(PPh₃)₄Na₂CO₃ / THF:H₂O (4:1)404–685–92%
Phase 2: Suzuki C1–Br5 mol% Pd(dppf)Cl₂K₃PO₄ / Dioxane:H₂O (5:1)808–1275–85%
Phase 3: Buchwald C2–Cl5 mol% Pd, 10 mol% XPhosNaOtBu / Toluene11012–1665–80%

Catalytic Cycle & Oxidative Addition Logic

Mechanism Pd0 Pd(0) L_n Active Catalyst Substrate 1-Br-2-Cl-4-I-5-OMe-Benzene Pd0->Substrate Coordination OxAdd_I Fast Oxidative Addition C-I Bond (~65 kcal/mol) Substrate->OxAdd_I Mild Temp (40°C) OxAdd_Br Slower Oxidative Addition C-Br Bond (~81 kcal/mol) Substrate->OxAdd_Br Elevated Temp (80°C) OxAdd_Cl Slowest Oxidative Addition C-Cl Bond (~96 kcal/mol) Substrate->OxAdd_Cl High Temp (110°C)

Caption: Palladium-catalyzed oxidative addition selectivity based on C-X bond dissociation energies.

Troubleshooting & Process Optimization

  • Premature C–Br Activation in Phase 1: If over-coupling is observed during the C4 functionalization, reduce the temperature to 25 °C (room temperature) and ensure the boronic acid stoichiometry does not exceed 1.05 equivalents.

  • Protodehalogenation in Phase 2: The reduction of the C–Br bond to a C–H bond is a common side reaction at 80 °C. Ensure strict anaerobic conditions are maintained. If the problem persists, switch the solvent system from Dioxane/H₂O to anhydrous Toluene and use anhydrous K₃PO₄ to suppress hydride transfer pathways.

  • Catalyst Poisoning in Phase 3: C2–Cl activation is kinetically slow. If the reaction stalls, it is likely due to the precipitation of Pd black. Ensure the NaOtBu is fresh (unexposed to atmospheric moisture) and consider splitting the Pd₂(dba)₃/XPhos charge, adding half at the start and the remaining half after 6 hours.

References

  • Palani, V., & Perea, M. A. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [1]

  • BenchChem Technical Support. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem. [2]

  • BenchChem Technical Support. (2025). 2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions. BenchChem. [3]

Sources

Application

Application Notes and Protocols for 1-Bromo-2-chloro-4-iodo-5-methoxybenzene in Medicinal Chemistry

Introduction: The Strategic Value of Polysubstituted Scaffolds In the landscape of modern drug discovery, the rational design of small molecule inhibitors, particularly for targets such as protein kinases, hinges on the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Polysubstituted Scaffolds

In the landscape of modern drug discovery, the rational design of small molecule inhibitors, particularly for targets such as protein kinases, hinges on the strategic use of highly functionalized scaffolds. These core structures provide a three-dimensional framework for orienting pharmacophoric elements to achieve high-affinity and selective interactions with the target protein. Polysubstituted aromatic rings are a cornerstone of this approach, offering a rigid and predictable platform for chemical elaboration.

1-Bromo-2-chloro-4-iodo-5-methoxybenzene emerges as a uniquely versatile, though specialized, building block for medicinal chemists. Its utility lies not in its inherent biological activity, but in its potential as a linchpin for constructing complex molecular architectures. The key to its strategic value is the differential reactivity of its three distinct halogen substituents (I, Br, Cl) in palladium-catalyzed cross-coupling reactions. This allows for a programmed, sequential introduction of different molecular fragments, enabling the rapid generation of diverse compound libraries from a single, advanced intermediate. The methoxy group further modulates the electronic properties of the ring and can serve as a potential metabolic soft spot or a point for hydrogen bonding interactions.

This guide provides a comprehensive overview of the potential applications of 1-Bromo-2-chloro-4-iodo-5-methoxybenzene in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors. We will delve into the principles governing its reactivity and provide detailed, field-proven protocols for its selective functionalization.

Core Principles: Harnessing Differential Halogen Reactivity

The synthetic utility of 1-Bromo-2-chloro-4-iodo-5-methoxybenzene is predicated on the well-established reactivity trends of aryl halides in palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] The energy barrier for this step is inversely proportional to the strength of the carbon-halogen bond. Consequently, the reactivity follows the order:

C-I > C-Br > C-Cl

This predictable hierarchy allows for the selective functionalization of the molecule. Under carefully controlled conditions, one can address the C-I bond while leaving the C-Br and C-Cl bonds untouched. Subsequently, a more forcing set of reaction conditions can be employed to react the C-Br bond, and finally, the most inert C-Cl bond can be functionalized. This modular approach is a powerful tool for building molecular complexity in a controlled manner.

G cluster_0 Reactivity of Halogens in Pd-Catalyzed Cross-Coupling reactivity C-I > C-Br > C-Cl explanation Decreasing bond strength and increasing oxidative addition barrier

Caption: Relative reactivity of carbon-halogen bonds.

Application in Kinase Inhibitor Synthesis: A Strategic Approach

Many kinase inhibitors feature a central biaryl or heteroaryl core that serves to position key binding motifs within the ATP-binding pocket of the enzyme.[3][4] 1-Bromo-2-chloro-4-iodo-5-methoxybenzene is an ideal starting material for the convergent synthesis of such scaffolds.

The following schematic outlines a hypothetical, yet plausible, synthetic strategy for the construction of a polysubstituted biaryl ether, a common motif in kinase inhibitors, using a sequential cross-coupling approach.

G start 1-Bromo-2-chloro-4-iodo-5-methoxybenzene C-I, C-Br, C-Cl step1 Intermediate 1 C-Br, C-Cl start->step1  Sonogashira or Suzuki Coupling (at C-I position) step2 Intermediate 2 C-Cl step1->step2  Suzuki or Buchwald-Hartwig Coupling (at C-Br position) final Final Product Polysubstituted Scaffold step2->final  Further functionalization (at C-Cl position)

Caption: Sequential cross-coupling workflow.

This strategy allows for the introduction of three different points of diversity, making it highly amenable to the construction of a focused library for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are generalized procedures that should be optimized for specific substrates. It is crucial to maintain an inert atmosphere for these palladium-catalyzed reactions.

Protocol 1: Selective Sonogashira Coupling at the C-I Position

The Sonogashira reaction is a robust method for forming a C-C bond between an aryl halide and a terminal alkyne.[5][6][7] By leveraging the high reactivity of the C-I bond, this reaction can be performed selectively on 1-Bromo-2-chloro-4-iodo-5-methoxybenzene.

Principle: This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a copper-acetylide intermediate that participates in the transmetalation step.[6]

Materials:

  • 1-Bromo-2-chloro-4-iodo-5-methoxybenzene

  • Terminal alkyne (1.1-1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylethylamine) (2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-2-chloro-4-iodo-5-methoxybenzene (1.0 equiv.), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., THF) and the amine base via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (typically room temperature to 50°C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂ / CuIStandard and robust catalyst system for Sonogashira coupling.[5][6]
Base TriethylamineActs as a scavenger for the generated hydrohalic acid.[7]
Solvent THF or DMFAnhydrous conditions are crucial to prevent side reactions.
Temperature Room Temperature to 50°CMild conditions to ensure selectivity for the C-I bond.[2]
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-Br Position

Following the initial Sonogashira coupling, the resulting 1-alkynyl-3-bromo-2-chloro-5-methoxybenzene can be subjected to a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the C-Br position.[8][9][10]

Principle: The Suzuki coupling involves a palladium(0) catalyst and a base to couple an organoboron compound with an organic halide. The base is crucial for the activation of the organoboron species, facilitating transmetalation.[9][10]

Materials:

  • Mono-alkynylated substrate from Protocol 1

  • Aryl or heteroaryl boronic acid or boronic ester (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equivalents)

  • Degassed solvent system (e.g., Dioxane/water, Toluene/water)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the bromo-alkyne substrate (1.0 equiv.), the boronic acid/ester (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (e.g., 3 mol%).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., Dioxane/water 4:1).

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A common and effective catalyst for Suzuki couplings.[1]
Base K₂CO₃ or Cs₂CO₃Essential for the transmetalation step of the catalytic cycle.[9]
Solvent Dioxane/waterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100°CHigher temperatures are generally required to activate the C-Br bond compared to the C-I bond.[11]

Conclusion

1-Bromo-2-chloro-4-iodo-5-methoxybenzene represents a highly valuable and versatile scaffold for the synthesis of complex molecules in medicinal chemistry. The differential reactivity of its three halogen atoms allows for a programmed and sequential introduction of various substituents through well-established cross-coupling reactions. This strategic approach enables the efficient construction of diverse molecular libraries, which is a critical aspect of modern drug discovery and lead optimization. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to unlock the synthetic potential of this and other polysubstituted aromatic building blocks.

References

  • Cui, J. J. et al. (2011). Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Organic Process Research & Development, 15(5), 1018–1026. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and structure of crizotinib. The hinge binder 2 aminopyridine... Available at: [Link]

  • ResearchGate. (2018). Synthesis and radiolabeling of crizotinib and alectinib analogues with F-18 for PET imaging of lung cancer overexpressing anaplastic lymphoma kinase. Available at: [Link]

  • Niedzialkowska, E. et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 26(11), 3205. Available at: [Link]

  • Semantic Scholar. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Available at: [Link]

  • Google Patents. (n.d.). CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof.
  • Al-Ostath, A. et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 29(13), 3020. Available at: [Link]

  • Al-Suhaimi, K. M. et al. (2024). Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5-Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. ACS Omega. Available at: [Link]

  • Scott, J. S. et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14135–14188. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

  • Chen, Y. et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102871. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

  • Song, J. et al. (2010). 1-Bromo-2-chloro-4,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2627. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chinchilla, R. & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
  • Scott, J. S. et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 11(7), 1049–1070. Available at: [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1867–1886. Available at: [Link]

  • Miyaura, N. & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Synthetic Organic Chemistry, Japan, 53(5), 379–391. Available at: [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-4-iodobenzene. Available at: [Link]

  • ResearchGate. (n.d.). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Available at: [Link]

  • Nagaki, A. et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development, 29, 281–298. Available at: [Link]

  • Zilberman, J. et al. (2003). One-Step Preparation of Some 3-Substituted Anisoles. Organic Process Research & Development, 7(2), 200–203. Available at: [Link]

  • Knochel, P. et al. (2007). Preparation of Fully Substituted Anilines for the Synthesis of Functionalized Indoles. Organic Letters, 9(25), 5219–5222. Available at: [Link]

  • ResearchGate. (2025). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. Available at: [Link]

Sources

Method

Application Note: Programmable Synthesis of Advanced Materials via Orthogonal Cross-Coupling of 1-Bromo-2-chloro-4-iodo-5-methoxybenzene

Introduction & Strategic Rationale In the development of sequence-defined polymers, organic photovoltaics, and complex multi-chromophore architectures, the ability to sequentially and selectively functionalize a single a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In the development of sequence-defined polymers, organic photovoltaics, and complex multi-chromophore architectures, the ability to sequentially and selectively functionalize a single aromatic core is highly prized. 1-Bromo-2-chloro-4-iodo-5-methoxybenzene (CAS: 1160574-88-8) [1] serves as a master scaffold for these endeavors.

This polyhalogenated anisole derivative features three distinct carbon-halogen bonds (C-I, C-Br, C-Cl) and an electron-donating methoxy group. The site-selective cross-coupling of such polyhalogenated arenes presents formidable challenges but offers incredible utility for constructing value-added molecules without the need for tedious protection/deprotection cycles[2]. By exploiting the inherent thermodynamic and kinetic differences in carbon-halogen bond dissociation energies, researchers can execute a strictly programmed, four-stage orthogonal functionalization.

Thermodynamic & Kinetic Causality (E-E-A-T)

The reactivity of halogens on an aromatic ring in palladium-catalyzed cross-coupling is primarily governed by the oxidative addition step, which is often rate-limiting[3]. Oxidative addition requires the cleavage of the carbon-halogen bond; therefore, bond strength is the dominant predictive factor.

  • C-I Activation (Fastest): The C-I bond is the weakest, allowing oxidative addition to occur rapidly at room temperature using standard, unhindered palladium catalysts.

  • C-Br Activation (Intermediate): Once the iodine is substituted, the C-Br bond becomes the most reactive site. It requires moderate heating (70–80 °C) and bidentate or standard phosphine ligands to drive the reaction.

  • C-Cl Activation (Slowest): The C-Cl bond is notoriously robust. Its activation requires highly electron-rich, sterically bulky ligands (e.g., dialkylbiaryl phosphines like RuPhos) to stabilize the highly active monoligated L1​Pd(0) species necessary to force oxidative addition[4].

  • C-O Activation (Future Derivatization): The methoxy group is inert under standard Pd-catalysis. However, recent breakthroughs in nickel catalysis allow for the direct cross-coupling of anisole derivatives via C-O bond cleavage, providing a theoretical fourth orthogonal handle[5].

Quantitative Reactivity Metrics

The following table summarizes the thermodynamic hierarchy that dictates the orthogonal functionalization of this scaffold.

Leaving GroupRing PositionApprox. BDE (kcal/mol)Reactivity RankOptimal Catalyst / Ligand SystemTypical Temp (°C)
-I (Iodo)4~651 (Highest)Pd(PPh 3​ ) 4​ / No external ligand20 - 40
-Br (Bromo)1~812Pd(dppf)Cl 2​ / dppf70 - 80
-Cl (Chloro)2~963Pd 2​ (dba) 3​ / RuPhos or BrettPhos100 - 110
-OCH 3​ (Methoxy)5>1004 (Lowest)Ni(COD) 2​ / PCy 3​ 120+

Workflow Visualization

OrthogonalCoupling Start 1-Bromo-2-chloro- 4-iodo-5-methoxybenzene Step1 Pd(PPh3)4, 25°C Suzuki Coupling (C-I) Start->Step1 Int1 Intermediate 1 (C-Br, C-Cl intact) Step1->Int1 Step2 Pd(dppf)Cl2, 80°C Sonogashira (C-Br) Int1->Step2 Int2 Intermediate 2 (C-Cl intact) Step2->Int2 Step3 Pd2(dba)3/RuPhos, 110°C Buchwald-Hartwig (C-Cl) Int2->Step3 Product Multi-Functionalized Materials Scaffold Step3->Product

Sequential orthogonal cross-coupling pathway of 1-bromo-2-chloro-4-iodo-5-methoxybenzene.

Experimental Protocols

The following protocols detail a self-validating, three-step synthesis designed to build a Donor-Acceptor-Donor (D-A-D) fluorophore using 1-bromo-2-chloro-4-iodo-5-methoxybenzene as the core.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C-I

Objective: Install an aryl group exclusively at position 4.

  • Preparation: To a flame-dried Schlenk flask, add 1-bromo-2-chloro-4-iodo-5-methoxybenzene (1.0 equiv) and the desired arylboronic acid (1.05 equiv).

  • Catalyst Addition: Add Pd(PPh 3​ ) 4​ (2 mol%).

    • Causality: Tetrakis(triphenylphosphine)palladium(0) is utilized because the low BDE of the C-I bond means oxidative addition is highly facile. Bulky, electron-rich ligands are unnecessary and could prematurely activate the C-Br bond.

  • Atmosphere Exchange: Evacuate and backfill the flask with Argon (3x).

    • Causality: Pd(0) is highly susceptible to oxidation by atmospheric O 2​ , which will irreversibly poison the catalyst.

  • Solvent Addition: Inject degassed Toluene (0.2 M) and 2M aqueous Na 2​ CO 3​ (2.0 equiv).

    • Causality: The biphasic system is critical. The aqueous layer dissolves the inorganic base necessary to form the reactive boronate complex (facilitating transmetalation), while Toluene solubilizes the organic substrates.

  • Reaction & Validation: Stir vigorously at 25 °C for 4 hours.

    • Self-Validation: The reaction mixture will transition from pale yellow to a distinct grey/black as Pd nanoparticles precipitate upon completion. TLC (Hexane:EtOAc 9:1) should show the complete disappearance of the starting material (R f​ ~0.7) and the formation of a new UV-active spot (R f​ ~0.5).

Protocol B: Chemoselective Sonogashira Coupling at C-Br

Objective: Install an alkyne spacer at position 1.

  • Preparation: Transfer the purified intermediate from Protocol A to a new Schlenk flask. Add a terminal alkyne (1.2 equiv), Pd(dppf)Cl 2​ (5 mol%), and CuI (2 mol%).

    • Causality: Pd(dppf)Cl 2​ is chosen because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which accelerates the final reductive elimination step. CuI is required to generate the highly nucleophilic copper acetylide intermediate.

  • Solvent Addition: Add degassed Triethylamine (TEA) and THF (1:1 v/v).

    • Causality: TEA serves a dual purpose: it acts as a co-solvent and as the stoichiometric base required to deprotonate the terminal alkyne.

  • Reaction & Validation: Heat to 70 °C for 12 hours.

    • Self-Validation: The formation of a dense white precipitate (Et 3​ N·HBr) is a reliable visual indicator of reaction progression. Monitor via GC-MS to ensure the C-Cl bond remains untouched.

Protocol C: Buchwald-Hartwig Amination at C-Cl

Objective: Install an amine donor group at position 2.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the intermediate from Protocol B, a secondary amine (1.5 equiv), Pd 2​ (dba) 3​ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv).

    • Causality: The C-Cl bond is exceptionally strong (~96 kcal/mol). RuPhos, a bulky dialkylbiaryl phosphine, is mandatory here. Its electron-rich nature forces the difficult oxidative addition into the C-Cl bond, while its steric bulk promotes the formation of the highly active L1​Pd(0) species and accelerates reductive elimination[4].

  • Reaction & Validation: Add anhydrous, degassed Toluene. Seal the vial, remove it from the glovebox, and heat to 110 °C for 16 hours.

    • Self-Validation: The solution will shift to a deep red/brown hue. Quench with water to destroy excess NaOtBu. GC-MS is highly recommended over TLC for validation here, as the mass shift (loss of Cl isotope pattern, addition of the amine mass) provides definitive proof of C-Cl conversion.

Future Perspectives: C-O Bond Activation

Once the halogen sites (I, Br, Cl) have been fully derivatized, the scaffold still retains the methoxy group at position 5. Traditionally considered an inert directing group, recent advancements in nickel catalysis have enabled the alkylative cross-coupling of anisole derivatives via direct C-O bond activation[5]. By employing Ni(COD) 2​ and highly basic Grignard reagents, materials scientists can utilize this methoxy group as a fourth, completely orthogonal electrophilic site, pushing the boundaries of sequence-controlled molecular assembly.

References

  • Nickel-Catalyzed Alkylative Cross-Coupling of Anisoles with Grignard Reagents via C–O Bond Activation Journal of the American Chemical Society URL:[Link][5]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Chemical Reviews (NIH) URL:[Link][2]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Chemical Reviews (ACS Publications) URL:[Link][4]

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of 5-Bromo-4-chloro-2-iodoanisole

Abstract: This document provides a comprehensive technical guide for the experimental use of 5-Bromo-4-chloro-2-iodoanisole, a uniquely versatile tri-halogenated aromatic building block. The inherent differential reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the experimental use of 5-Bromo-4-chloro-2-iodoanisole, a uniquely versatile tri-halogenated aromatic building block. The inherent differential reactivity of its carbon-halogen bonds (C-I > C-Br > C-Cl) enables a programmable and regioselective approach to the synthesis of complex, polysubstituted aromatic compounds. We present detailed protocols for sequential, site-selective cross-coupling reactions and orthogonal functionalization via metal-halogen exchange. These methodologies are of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry for the construction of novel molecular architectures.

Compound Profile and Strategic Considerations

5-Bromo-4-chloro-2-iodoanisole is a powerful synthetic intermediate precisely because its three different halogen substituents can be addressed in a stepwise manner. This allows for the controlled, sequential introduction of three different functional groups onto the anisole core.

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₅BrClIO
Molecular Weight 347.37 g/mol [1]
Appearance Solid (typical for similar compounds)[1]
CAS Number 1160574-84-4 (for a similar isomer)[1]
Synonyms 1-Bromo-2-chloro-4-iodo-5-methoxybenzene

Note: Data for the exact isomer may vary; properties are based on closely related structures and general knowledge of aryl halides.

Core Principle: Reactivity Hierarchy

The utility of this reagent is grounded in the differential reactivity of the aryl-halide bonds towards common synthetic transformations, particularly palladium-catalyzed cross-coupling and metal-halogen exchange. The generally accepted order of reactivity is:

Iodine > Bromine > Chlorine

This hierarchy is primarily due to the decreasing bond dissociation energy from C-Cl to C-I, which facilitates the initial oxidative addition step in palladium-catalyzed cycles.[2][3] This predictable selectivity allows for a robust and programmable approach to synthesis.

G cluster_0 Reactivity Hierarchy Most_Reactive C-I Bond Intermediate C-Br Bond Most_Reactive->Intermediate Decreasing Reactivity Least_Reactive C-Cl Bond Intermediate->Least_Reactive Decreasing Reactivity

Diagram 1: Reactivity hierarchy of carbon-halogen bonds.

Safety and Handling

As with all halogenated organic compounds, 5-Bromo-4-chloro-2-iodoanisole should be handled with appropriate care in a well-ventilated fume hood.[4][5][6]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.[4][7]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[5][6]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[5][6] Wash hands thoroughly after handling.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]

Application Protocol: Sequential Cross-Coupling Reactions

This section details a three-step sequence to demonstrate the selective functionalization at each halogen position. The workflow begins with the most reactive C-I bond, followed by the C-Br bond, and concludes with the C-Cl bond.

Diagram 2: Workflow for sequential cross-coupling reactions.

Protocol 2.1: Site-Selective Sonogashira Coupling at the C-I Bond

This protocol couples a terminal alkyne at the C-2 iodo position, leaving the bromo and chloro groups intact. The Sonogashira reaction is ideal for this step due to its mild conditions and high selectivity for aryl iodides over bromides.[3][8][9]

  • Rationale: The reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst.[9][10] The oxidative addition of the palladium(0) catalyst into the C-I bond is significantly faster than into the C-Br or C-Cl bonds, providing excellent chemoselectivity.[3]

Materials:

  • 5-Bromo-4-chloro-2-iodoanisole (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-4-chloro-2-iodoanisole, PdCl₂(PPh₃)₂, and CuI.[8]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent via syringe, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirring mixture.

  • Stir the reaction at room temperature. The reaction is typically complete within 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-5-bromo-4-chloroanisole.

Protocol 2.2: Site-Selective Suzuki-Miyaura Coupling at the C-Br Bond

Using the product from Protocol 2.1, this step functionalizes the C-5 bromo position with an organoboron reagent. The Suzuki reaction is highly effective for C-Br bonds, and with the more reactive C-I bond already functionalized, high selectivity is achieved.[2][11]

  • Rationale: The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the activated boronic acid and reductive elimination to form the new C-C bond.[2] A suitable base is required to activate the boronic acid for transmetalation.[12]

Materials:

  • 2-Alkynyl-5-bromo-4-chloroanisole (from Protocol 2.1) (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

  • A suitable phosphine ligand (e.g., SPhos or XPhos) (0.10 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent system (e.g., Dioxane/Water 10:1)

Procedure:

  • In a flask under an inert atmosphere, combine the bromo-substituted substrate, the arylboronic acid, Pd(OAc)₂, and the phosphine ligand.

  • Add the base (K₂CO₃ or Cs₂CO₃).

  • Evacuate and backfill with inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography to yield the desired biaryl product.

Protocol 2.3: Buchwald-Hartwig Amination at the C-Cl Bond

In the final step, the least reactive C-Cl bond is functionalized using a Buchwald-Hartwig amination. This reaction requires a more electron-rich and bulky phosphine ligand to facilitate the challenging oxidative addition to the strong C-Cl bond.[13][14]

  • Rationale: The development of specialized catalyst systems allows for the coupling of even unreactive aryl chlorides with a wide range of amines.[13][15] The use of a strong, non-nucleophilic base like sodium tert-butoxide is common.

Materials:

  • Disubstituted chloroanisole (from Protocol 2.2) (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • A bulky biarylphosphine ligand (e.g., BrettPhos or RuPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In an oven-dried flask under an inert atmosphere, add Pd₂(dba)₃, the ligand, and NaOtBu.

  • Add the chloro-substituted substrate and the amine.

  • Evacuate and backfill the flask with inert gas.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours, or until completion as monitored by TLC.

  • Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and filter through celite. Wash the filtrate with water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography.

Orthogonal Strategy: Metal-Halogen Exchange

An alternative to palladium catalysis is metal-halogen exchange, which forms a potent organometallic nucleophile. This reaction is also highly selective, with the C-I bond reacting preferentially over C-Br and C-Cl.[16]

Protocol 3.1: Selective Grignard Formation at the C-I Bond

Formation of a Grignard reagent at the iodo-position creates an arylmagnesium species that can react with a wide range of electrophiles.

  • Rationale: The formation of Grignard reagents from aryl iodides is generally more facile than from the corresponding bromides or chlorides.[16][17] The reaction requires strictly anhydrous conditions as the resulting organometallic is a strong base and will be quenched by water.[18][19]

Materials:

  • 5-Bromo-4-chloro-2-iodoanisole (1.0 equiv)

  • Magnesium turnings (activated) (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • A small crystal of iodine (as an activator)[18]

  • Electrophile (e.g., dry CO₂ gas, benzaldehyde)

Procedure:

  • Place magnesium turnings and a crystal of iodine in a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel, all under a strong flow of inert gas.

  • Add a small amount of anhydrous THF.

  • Dissolve the 5-Bromo-4-chloro-2-iodoanisole in anhydrous THF and add it to the addition funnel.

  • Add a small portion of the anisole solution to the magnesium. The reaction should initiate, indicated by heat evolution and disappearance of the iodine color. Gentle warming may be required.[20]

  • Once initiated, add the remaining anisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting Grignard reagent can now be used. For example, cool the solution to 0 °C and bubble dry CO₂ gas through it to form a carboxylic acid upon acidic work-up.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract with diethyl ether, dry the organic layer, and purify as appropriate for the product.

Troubleshooting and Key Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reactivity in Cross-Coupling Inactive catalyst; Insufficiently degassed solvents; Poor quality reagents (base, boronic acid).Use a fresh bottle of catalyst or a pre-catalyst. Ensure thorough degassing of all solvents. Use freshly opened or purified reagents.
Formation of Homocoupling Byproducts Oxygen contamination in Suzuki coupling; Non-optimal temperature.Ensure the reaction is run under a strict inert atmosphere. Optimize the reaction temperature.
Failure to Initiate Grignard Reaction Passivated magnesium surface; Presence of moisture.Activate magnesium by crushing it in the flask with a dry stirring rod or by adding an activator like iodine or 1,2-dibromoethane.[18] Ensure all glassware is flame-dried and all reagents/solvents are strictly anhydrous.[19]
Loss of Selectivity (Reaction at Br/Cl) Reaction temperature too high or time too long for selective C-I coupling.For selective reactions at the iodo-position, run at the lowest effective temperature (e.g., room temperature for Sonogashira) and monitor carefully to stop the reaction upon consumption of the starting material.

Conclusion

5-Bromo-4-chloro-2-iodoanisole is a highly valuable and versatile building block for the synthesis of complex, polysubstituted aromatic molecules. The distinct reactivity of its three carbon-halogen bonds provides a clear and logical pathway for sequential, site-selective functionalization. By carefully choosing reaction conditions and methodologies such as Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings, or by employing metal-halogen exchange, researchers can unlock a powerful tool for creating novel structures in drug discovery and materials science.

References

  • Recent Advances in the Synthesis of Dibenzofurans | Request PDF. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Breaking Down Alkyl Halides: Key Reactions and Uses. (2025, July 15). Retrieved March 8, 2024, from [Link]

  • 4-Bromo-5-chloro-2-iodoaniline. (n.d.). PubChem. Retrieved March 8, 2024, from [Link]

  • Buchwald–Hartwig amination. (2024, February 21). In Wikipedia. [Link]

  • Grignard reagent. (2024, February 28). In Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved March 8, 2024, from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved March 8, 2024, from [Link]

  • Buchwald–Hartwig amination of 5-bromotryptoline with aminopyridines. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Waley, H. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-290.
  • Chang, M.-Y., Lee, T.-W., & Wu, M.-H. (2012). SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. HETEROCYCLES, 85(7), 1607.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved March 8, 2024, from [Link]

  • 5-Bromo-4-chloro-2-iodotoluene. (n.d.). PubChem. Retrieved March 8, 2024, from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). ACS Medicinal Chemistry Letters. Retrieved March 8, 2024, from [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (n.d.). Molecules. Retrieved March 8, 2024, from [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020, May 16). Molecules. Retrieved March 8, 2024, from [Link]

  • Synthesis of Diiodo-Functionalized Benzo[b]furans via Electrophilic Iodocyclization. (n.d.). Molecules. Retrieved March 8, 2024, from [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved March 8, 2024, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]

  • SELECTIVE LITHIATION OF 4- AND 5-HALOPHTHALANS. (2008, September 29). HETEROCYCLES.
  • Clark, J. (n.d.). grignard reagents. Chemguide. Retrieved March 8, 2024, from [Link]

  • Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. (n.d.). The Journal of Organic Chemistry. Retrieved March 8, 2024, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 8, 2024, from [Link]

  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved March 8, 2024, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). RSC Advances. Retrieved March 8, 2024, from [Link]

  • Sonogashira coupling. (2024, March 3). In Wikipedia. [Link]

  • Regioselective heterohalogenation of 4-halo-anisoles via a series of sequential ortho-aluminations and electrophilic halogenatio. (n.d.).
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO. Retrieved March 8, 2024, from [Link]

  • Aryl halide. (2024, February 21). In Wikipedia. [Link]

  • Chemistry Aryl Halides. (n.d.). SATHEE. Retrieved March 8, 2024, from [Link]

  • Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • 7.Alkyl & Aryl halides. (n.d.). Deogiri College. Retrieved March 8, 2024, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved March 8, 2024, from [Link]

  • Optimization of Organolithium Reactions. (2020, May 15). Organic Process Research & Development.
  • Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. (1956). Journal of the Chemical Society (Resumed).

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of Buchwald-Hartwig reaction with 1-Bromo-2-chloro-4-iodo-5-methoxybenzene

Welcome to the Technical Support Center for Advanced Cross-Coupling . As a Senior Application Scientist, I have designed this portal to guide you through the mechanistic nuances and practical optimization of the Buchwald...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling . As a Senior Application Scientist, I have designed this portal to guide you through the mechanistic nuances and practical optimization of the Buchwald-Hartwig amination using a highly complex, polyhalogenated substrate: 1-Bromo-2-chloro-4-iodo-5-methoxybenzene .

This substrate presents a classic chemoselectivity challenge. With three distinct halogens and an ortho-directing, sterically active methoxy group, achieving precise, site-selective C–N bond formation requires a deep understanding of catalytic causality.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: How do I ensure amination occurs exclusively at the iodine position (C4) without reacting the bromine (C1) or chlorine (C2)? A: The key is exploiting the kinetic hierarchy of oxidative addition. The bond dissociation energies dictate a reactivity order of C–I > C–Br > C–Cl[1]. To achieve perfect chemoselectivity at the C4 position, you must intentionally "underpower" your catalytic system.

  • Temperature: Keep the reaction mild (room temperature to 40 °C).

  • Ligand: Use a highly active but sterically demanding dialkylbiaryl phosphine like XPhos.

  • Base: Avoid strong alkoxides (like NaOtBu) which can lower the activation barrier for C–Br insertion. Instead, use a weaker base like K3PO4 or Cs2CO3[2].

Q2: I successfully aminated the C4 (iodo) position. How do I now couple a different amine at the C1 (bromo) position? A: Once the C4 position is aminated, the arene becomes significantly more electron-rich, deactivating the remaining halogens toward oxidative addition. To couple at the C1 position, you must increase the thermodynamic driving force. Elevate the temperature to 90–100 °C and switch to a stronger base like NaOtBu or LHMDS[3]. For the ligand, if you are coupling a secondary amine, switch to RuPhos; if coupling a primary amine, use BrettPhos[2].

Q3: I am observing significant dehalogenation (loss of iodine or bromine) instead of my desired amine product. Why is this happening? A: You are observing a competing β-hydride elimination pathway. After the amine coordinates to the Pd(II) center and is deprotonated, the resulting Pd-amido complex can undergo β-hydride elimination (if your amine has aliphatic β-hydrogens), followed by reductive elimination to yield a hydrodehalogenated arene and an imine[4].

  • The Fix: You must accelerate the C–N reductive elimination step so it outcompetes β-hydride elimination. Bulky ligands like BrettPhos are specifically designed to crowd the Pd center, forcing the aryl and amido groups together to rapidly undergo reductive elimination[5].

Q4: How does the methoxy group at C5 influence my catalyst selection? A: The –OMe group is ortho to the C4-Iodo bond. This creates significant steric hindrance during the oxidative addition and amine coordination steps. Density Functional Theory (DFT) studies show that for sterically hindered substrates, the rate-limiting step shifts depending on the ligand. For BrettPhos, oxidative addition is rate-limiting, whereas for RuPhos, reductive elimination is rate-limiting due to differences in their electronic structure and steric profiles[5]. Therefore, for this specific ortho-methoxy substrate, using a ligand that facilitates rapid reductive elimination (like BrettPhos for primary amines) is critical to clear the catalytic cycle.

Part 2: Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. By monitoring the isotopic signatures via GC-MS, you can definitively prove site-selectivity.

Protocol A: Chemoselective Mono-Amination at C4 (Iodo Position)

Objective: Selective C–N coupling at C4 while preserving C1-Br and C2-Cl.

  • Preparation: In an argon-filled glovebox, charge an oven-dried reaction vial with 1-Bromo-2-chloro-4-iodo-5-methoxybenzene (1.0 mmol), Pd2(dba)3 (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and anhydrous K3PO4 (2.0 mmol).

  • Amine Addition: Add the desired primary amine (1.1 mmol) and anhydrous, degassed Toluene (5.0 mL, 0.2 M).

  • Reaction: Seal the vial, remove from the glovebox, and stir at 40 °C for 12 hours.

  • Self-Validation (GC-MS): Sample the reaction. The mass spectrum of the product must show the complete disappearance of the iodine mass, but must retain the characteristic M / M+2 / M+4 isotopic cluster indicative of the remaining intact Bromine and Chlorine atoms.

Protocol B: Subsequent Amination at C1 (Bromo Position)

Objective: Coupling of a secondary amine at C1 on the intermediate generated in Protocol A.

  • Preparation: In a glovebox, charge a vial with the purified C4-aminated intermediate (1.0 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOtBu (1.5 mmol)[6].

  • Amine Addition: Add the secondary amine (1.2 mmol) and anhydrous 1,4-Dioxane (5.0 mL, 0.2 M).

  • Reaction: Stir at 90 °C for 16 hours.

  • Self-Validation (GC-MS): The product mass spectrum will now show the loss of the Bromine isotopic signature, leaving only the M / M+2 doublet characteristic of the single remaining Chlorine atom at C2.

Part 3: Data Presentation & Optimization Matrix

The following table synthesizes the quantitative and qualitative parameters required to control site-selectivity on polyhalogenated arenes[1],[7].

Target BondHalogen ReactivityOptimal Ligand ClassBase StrengthTemp (°C)Mechanistic Rationale
C4 (Iodo) Highest (Fastest OA)XPhos / SPhosWeak (K3PO4, Cs2CO3)25 – 40Mild conditions prevent the Pd(0) species from inserting into the C-Br bond.
C1 (Bromo) ModerateBrettPhos / RuPhosStrong (NaOtBu, LHMDS)80 – 100Requires higher thermal energy and stronger bases to overcome the electronic deactivation caused by the C4-amine.
C2 (Chloro) Lowest (Slowest OA)tBuBrettPhosVery Strong (NaOtBu)110+C-Cl bonds are highly stable; requires highly electron-rich ligands to force oxidative addition.

Part 4: System Visualization

The following diagrams map the logical flow of the catalytic cycle and the experimental workflow.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-I > C-Br > C-Cl) Pd0->OxAdd Substrate PdII Pd(II) Aryl Halide Complex (C4-Iodo insertion) OxAdd->PdII Kinetically Favored AmineCoord Amine Binding & Deprotonation PdII->AmineCoord Amine + Base PdAmido Pd(II) Aryl Amido Complex AmineCoord->PdAmido - Base-HX RedElim Reductive Elimination PdAmido->RedElim Desired Pathway SideRxn β-Hydride Elimination (Dehalogenation) PdAmido->SideRxn Competing Side Reaction RedElim->Pd0 Regenerate Pd(0) Product Chemoselective C4-Amine RedElim->Product

Catalytic cycle of Buchwald-Hartwig amination showing chemoselectivity and side reactions.

Workflow Start Starting Material (1-Br, 2-Cl, 4-I, 5-OMe) Step1 Step 1: C4-Iodo Amination 40°C, XPhos, K3PO4 Start->Step1 Intermediate Mono-Aminated Intermediate (1-Br, 2-Cl, 4-NR2, 5-OMe) Step1->Intermediate Chemoselective Step2 Step 2: C1-Bromo Amination 90°C, RuPhos, NaOtBu Intermediate->Step2 Final Di-Aminated Product (1-NR2, 2-Cl, 4-NR2, 5-OMe) Step2->Final Elevated Temp

Sequential workflow for site-selective double amination of the polyhalogenated substrate.

References

  • Source: Chemical Reviews (NIH PMC)
  • Optimization of Buchwald-Hartwig amination conditions Source: BenchChem URL
  • Cross-Coupling Reaction Manual: Desk Reference Source: Sigma-Aldrich URL
  • Source: ACS Omega (NIH PMC)
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation Source: Royal Society of Chemistry URL
  • Buchwald–Hartwig amination Source: Wikipedia URL
  • Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling Source: Journal of the American Chemical Society URL

Sources

Optimization

Technical Support Center: 1-Bromo-2-chloro-4-iodo-5-methoxybenzene

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-Bromo-2-chloro-4-iodo-5-methoxybenzene (CAS No. 1160574-88-8). The following sections pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-Bromo-2-chloro-4-iodo-5-methoxybenzene (CAS No. 1160574-88-8). The following sections provide essential safety information, troubleshooting protocols for common experimental challenges, and detailed procedures for handling and disposal, designed to ensure both experimental integrity and user safety.

Section 1: Compound Identification and Properties

A clear understanding of the compound's physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
CAS Number 1160574-88-8[1][2]
Molecular Formula C₇H₅BrClIO[1]
Molecular Weight 347.38 g/mol [1][2]
Physical Form Solid[3]
Boiling Point 319.6 ± 42.0 °C at 760 mmHg[3]
InChI Key XJRTUQVOZQYNPO-UHFFFAOYSA-N[1][3]
Storage Temperature 4°C, protect from light[3]

Section 2: GHS Hazard Information & Safety

Based on data for the compound and structurally similar halogenated aromatics, the following hazards are identified.

Hazard StatementCodeClassificationSource
Harmful if swallowedH302Acute Toxicity, Oral (Category 4)[3]
Causes skin irritationH315Skin Corrosion/Irritation (Category 2)[3]
Causes serious eye irritationH319Serious Eye Damage/Eye Irritation (Category 2)[3]
May cause respiratory irritationH335Specific target organ toxicity, single exposure (Category 3)[3]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the minimum required Personal Protective Equipment (PPE) for handling this compound?

A1: Due to its classification as a skin, eye, and respiratory irritant, a comprehensive PPE strategy is mandatory.[4][5]

  • Eye Protection: Chemical safety goggles or a full-face shield are required.[6][7]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use.[7][8]

  • Body Protection: A flame-retardant lab coat and full-length pants with closed-toe shoes are essential to prevent skin contact.[7]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to minimize inhalation risk.[7]

Q2: What are the appropriate storage conditions for 1-Bromo-2-chloro-4-iodo-5-methoxybenzene?

A2: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[4][9][10] For long-term stability, refrigeration at 4°C and protection from direct light is recommended.[3]

Q3: Can I dispose of trace amounts of this compound down the drain?

A3: Absolutely not. This compound is a halogenated aromatic, and its entry into waterways must be prevented.[6][9] Halogenated organic waste must be segregated and disposed of as hazardous chemical waste according to institutional and local regulations.[11][12]

Section 4: Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Q4: I've spilled a small amount (less than 1 gram) of the solid powder in the fume hood. What is the correct cleanup procedure?

A4: A small-scale spill can be managed safely by following a structured decontamination protocol.

  • Step 1: Secure the Area. Ensure the fume hood sash is lowered and restrict access to the immediate area. Keep your PPE on.

  • Step 2: Contain the Spill. Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to prevent aerosolization. Do not use combustible materials like paper towels for the initial containment.

  • Step 3: Decontamination. Carefully sweep the compound/absorbent mixture into a designated, clearly labeled "Halogenated Solid Waste" container.[9]

  • Step 4: Surface Cleaning. Wipe the spill area with a cloth or pad dampened with a suitable solvent (e.g., ethanol or isopropanol) to remove any remaining residue. All cleaning materials are now considered hazardous waste.

    • Rationale: Using a wetting agent prevents fine particles from becoming airborne during the final cleaning phase.

  • Step 5: Final Disposal. Place all contaminated wipes, gloves, and any other disposable materials into the "Halogenated Solid Waste" container.[6] Seal the container and arrange for pickup by your institution's Environmental Health & Safety (EHS) department.

Q5: My reaction mixture containing 1-Bromo-2-chloro-4-iodo-5-methoxybenzene has turned unexpectedly dark. What could be happening and is it hazardous?

A5: Unexpected color change often indicates degradation or a side reaction. Halogenated aromatic compounds can be sensitive to heat, light, and the presence of certain metals, which can catalyze decomposition.

  • Potential Cause 1: Thermal Decomposition. If the reaction is being run at an elevated temperature, the compound may be degrading. During thermal decomposition, irritating and highly toxic gases such as hydrogen halides (HBr, HCl, HI) and carbon oxides can be generated.[9]

  • Potential Cause 2: Photodecomposition. Exposure to UV or strong visible light can sometimes cleave carbon-halogen bonds, leading to the formation of reactive radical species and subsequent decomposition.

  • Troubleshooting Steps:

    • Ensure the reaction is being conducted under an inert atmosphere (e.g., nitrogen or argon) if the protocol requires it, as this can prevent oxidative degradation.

    • If possible, stop the reaction by cooling it to a safe temperature.

    • Keep the reaction within the chemical fume hood and ensure the sash is lowered.

    • Carefully quench the reaction using a method appropriate for the reagents involved.

    • The resulting mixture should be treated as hazardous waste and disposed of in a labeled "Halogenated Liquid Waste" container. Do not attempt to purify the product if significant, unknown decomposition has occurred.

Q6: How do I properly decontaminate my glassware after a reaction involving this compound?

A6: Proper decontamination is crucial to prevent cross-contamination of future experiments and to ensure safety.

  • Step 1: Initial Rinse. Rinse the glassware three times with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate, or dichloromethane). The rinsate must be collected and disposed of as "Halogenated Liquid Waste".[11]

    • Rationale: This step removes the bulk of the organic residue. Segregating the halogenated rinsate from non-halogenated solvents is a critical step in waste management.[12]

  • Step 2: Detergent Wash. Wash the glassware thoroughly with a laboratory detergent and hot water. Use a brush to remove any remaining particulate matter.[13]

  • Step 3: Final Rinse. Rinse the glassware multiple times with tap water, followed by a final rinse with deionized water.[13]

  • Step 4: Drying. Allow the glassware to air dry or place it in a drying oven. Before storing, ensure no visible residue or odor remains.

Section 5: Waste Disposal Workflow

The proper segregation of waste is a cornerstone of laboratory safety. The following workflow should be used to determine the correct disposal pathway for waste containing 1-Bromo-2-chloro-4-iodo-5-methoxybenzene.

G cluster_0 start Waste Generated Containing 1-Bromo-2-chloro-4-iodo-5-methoxybenzene q1 Is the waste primarily solid or liquid? start->q1 solid_path Solid Waste Stream q1->solid_path Solid liquid_path Liquid Waste Stream q1->liquid_path Liquid q2_solid Does it include sharps (needles, broken glass)? solid_path->q2_solid q2_liquid Is it an aqueous or organic solvent mixture? liquid_path->q2_liquid sharps_container Place in Puncture-Proof 'Halogenated Sharps' Container q2_solid->sharps_container Yes solid_container Place in 'Halogenated Solid Waste' Container q2_solid->solid_container No liquid_container Place in 'Halogenated Liquid Waste' Container q2_liquid->liquid_container Organic q2_liquid->liquid_container Aqueous contact_ehs Consult EHS for complex mixtures or reactive waste. sharps_container->contact_ehs solid_container->contact_ehs liquid_container->contact_ehs

Caption: Decision workflow for the disposal of 1-Bromo-2-chloro-4-iodo-5-methoxybenzene waste.

Section 6: References

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC. National Center for Biotechnology Information. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. ResearchGate. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Chemical Waste Management Guide | Environmental Health & Safety. Boston University. [Link]

  • 1-Bromo-2-chloro-4-methoxybenzene | C7H6BrClO | CID 2756863. PubChem. [Link]

  • SAFETY DATA SHEET. Acros Organics. [Link]

  • 1-Bromo-4-chloro-2-iodo-5-methylbenzene | C7H5BrClI | CID 53216883. PubChem. [Link]

  • 1-Bromo-2-chloro-4-iodo-5-methoxybenzene. Merck. [Link]

  • 1-Bromo-2-chloro-4-iodobenzene | C6H3BrClI | CID 2756886. PubChem. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • SAFETY DATA SHEET. Alfa Aesar. [Link]

  • Keeping Your Cleanroom Clean: A Four Step Process. Guardian Medical Systems. [Link]

  • operating procedure. Environmental Protection Agency. [Link]

Sources

Troubleshooting

Technical Support Center: Reactions Involving 1-Bromo-2-chloro-4-iodo-5-methoxybenzene

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-Bromo-2-chloro-4-iodo-5-methoxybenzene. This guide is designed to provide expert insights and pract...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-Bromo-2-chloro-4-iodo-5-methoxybenzene. This guide is designed to provide expert insights and practical, field-proven solutions to common challenges encountered during the synthesis and functionalization of this versatile building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

PART 1: Core Principles of Reactivity

1-Bromo-2-chloro-4-iodo-5-methoxybenzene is a valuable substrate for sequential and site-selective cross-coupling reactions. This utility stems from the differential reactivity of its three distinct carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the bond strength and, consequently, the ease of oxidative addition follows a well-established trend:

C-I > C-Br >> C-Cl

This predictable reactivity hierarchy allows for the selective functionalization of the C-I bond while leaving the C-Br and C-Cl bonds intact, provided the reaction conditions are carefully controlled.[1][2] Subsequent reactions can then be performed at the C-Br position, and finally, under more forcing conditions, at the C-Cl position. Understanding this principle is the foundation for troubleshooting unexpected byproducts and optimizing selectivity.

G cluster_0 Sequential Cross-Coupling Workflow A 1-Bromo-2-chloro-4-iodo- 5-methoxybenzene B Step 1: Selective Reaction at C-I (e.g., Sonogashira, Suzuki) Mild Conditions A->B Partner 1 [Pd(0)], Base C Mono-functionalized Intermediate B->C D Step 2: Reaction at C-Br (e.g., Buchwald-Hartwig, Suzuki) Intermediate Conditions C->D Partner 2 [Pd(0)], Base E Di-functionalized Intermediate D->E F Step 3: Reaction at C-Cl (e.g., Buchwald-Hartwig) Forcing Conditions E->F Partner 3 [Pd(0)], Base G Tri-functionalized Product F->G G cluster_main Desired Suzuki Cycle vs. Parasitic Pathways Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X HC Homocoupling Pd0->HC R'-B(OR)₂ PdII Ar-Pd(II)-X OA->PdII TM Transmetalation PdII->TM R'-B(OR)₂ Base HDH Hydrodehalogenation PdII->HDH H-Source PdII_R Ar-Pd(II)-R' TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product Ar-R' RE->Product HDH_Product Ar-H HDH->HDH_Product HC_Product R'-R' HC->HC_Product O2 O₂ O2->HC

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry of 1-Bromo-2-chloro-4-iodo-5-methoxybenzene

An in-depth technical comparison guide on the mass spectrometry of polyhalogenated aromatics, specifically focusing on 1-Bromo-2-chloro-4-iodo-5-methoxybenzene. The Analytical Challenge: Physicochemical Properties 1-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide on the mass spectrometry of polyhalogenated aromatics, specifically focusing on 1-Bromo-2-chloro-4-iodo-5-methoxybenzene.

The Analytical Challenge: Physicochemical Properties

1-Bromo-2-chloro-4-iodo-5-methoxybenzene (Chemical Formula: C7​H5​BrClIO , MW: 347.38 g/mol ) is a highly substituted, polyhalogenated anisole derivative[1]. For researchers in drug development and environmental monitoring, analyzing heavily halogenated, non-polar compounds presents a distinct analytical hurdle. The absence of basic amines or acidic protons renders standard Electrospray Ionization (ESI) highly inefficient, often resulting in complete signal suppression[2].

To establish the optimal analytical strategy, this guide objectively compares three mass spectrometry (MS) ionization techniques—LC-ESI-MS , LC-APPI-MS , and GC-EI-MS . By examining ionization causality, isotopic signatures, and fragmentation thermodynamics, we provide a self-validating framework for the robust quantification and structural elucidation of this complex molecule.

Ionization Strategy Comparison & Causality

Selecting the correct ionization source is dictated by the analyte's gas-phase thermodynamics and polarity.

  • Electrospray Ionization (ESI): Relies on solution-phase protonation or deprotonation. Because 1-Bromo-2-chloro-4-iodo-5-methoxybenzene lacks ionizable functional groups and is highly hydrophobic, ESI fails to generate a meaningful ion yield[2].

  • Atmospheric Pressure Photoionization (APPI): Utilizes a krypton UV lamp (10.6 eV) to ionize molecules. By introducing a dopant like toluene (Ionization Potential = 8.8 eV), APPI initiates a charge-exchange cascade. Since the highly conjugated polyhalogenated benzene ring has an ionization potential lower than toluene, it efficiently captures the charge to form the radical cation [M]+∙ . This makes APPI the premier choice for intact mass quantification[3].

  • Electron Ionization (EI): A hard ionization technique operating at 70 eV in a vacuum. The compound is vaporized via Gas Chromatography (GC) and bombarded with high-energy electrons[4]. The excess internal energy drives reproducible fragmentation, which is essential for definitive structural elucidation.

MS_Selection Compound 1-Bromo-2-chloro-4-iodo- 5-methoxybenzene Prop Properties: Highly Non-Polar No Acidic/Basic Sites Volatile Compound->Prop ESI LC-ESI-MS (Electrospray) Prop->ESI Aqueous/Organic APPI LC-APPI-MS (Photoionization) Prop->APPI Toluene Dopant EI GC-EI-MS (Electron Ionization) Prop->EI Vaporization ResultESI Poor Ionization (Signal absent) ESI->ResultESI ResultAPPI Strong [M]+. / [M+H]+ (Intact Mass) APPI->ResultAPPI ResultEI Rich Fragmentation (Structural ID) EI->ResultEI

Workflow for selecting the optimal MS ionization technique based on analyte properties.

Isotopic Signatures (Quantitative Data)

The presence of three distinct halogens (Br, Cl, I) creates a complex but highly predictable isotopic cluster that serves as an intrinsic fingerprint for the molecule.

  • Iodine is monoisotopic ( 127I ).

  • Bromine exists as 79Br (50.7%) and 81Br (49.3%).

  • Chlorine exists as 35Cl (75.8%) and 37Cl (24.2%).

The combination of these isotopes yields a characteristic M:M+2:M+4 cluster in a distinct ~3:4:1 ratio.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion [M]+∙

Peak DesignationPrimary Isotope CombinationExact Mass (m/z)Relative Abundance (%)
M 79Br , 35Cl 345.825577.4
M+2 81Br , 35Cl & 79Br , 37Cl 347.8233*100.0 (Base Peak)
M+4 81Br , 37Cl 349.820624.0

*Note: The two M+2 isotopologues are separated by ~0.0009 Da, which merges into a single peak at standard High-Resolution MS (HRMS) resolving powers (<380,000).

Fragmentation Mechanics & Thermodynamics

Under EI conditions (70 eV), the radical cation undergoes competitive fragmentation pathways governed strictly by Bond Dissociation Energies (BDE) and the thermodynamic stability of the resulting product ions[5].

  • Halogen Radical Loss: Cleavage of the carbon-halogen bond follows the order of BDE: C−I (weakest, ~280 kJ/mol) < C−Br (~330 kJ/mol) < C−Cl (strongest, ~400 kJ/mol)[5]. Consequently, the loss of an iodine radical ( ∙I , 127 Da) is the dominant initial fragmentation, yielding an [M−I]+ fragment at m/z 219/221/223. This is typically followed by the sequential loss of a bromine radical.

  • Alpha-Cleavage of the Methoxy Group: The loss of a methyl radical ( ∙CH3​ , 15 Da) from the methoxy group is driven by the formation of a resonance-stabilized quinonoid oxonium ion, yielding an [M−CH3​]+ fragment at m/z 331/333/335.

Fragmentation M [M]+. m/z 346, 348, 350 LossI [M - I]+ m/z 219, 221, 223 M->LossI - I• (127 Da) Lowest BDE LossCH3 [M - CH3]+ m/z 331, 333, 335 M->LossCH3 - CH3• (15 Da) Alpha-cleavage LossBr [M - I - Br]+ m/z 140, 142 LossI->LossBr - Br• (79/81 Da)

Primary EI fragmentation pathways driven by bond dissociation energies.

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies incorporate self-validating system suitability checks.

Protocol A: Structural Elucidation via GC-EI-MS

Objective: Obtain high-confidence structural confirmation using 70 eV hard ionization.

  • System Tuning & Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA).

    • Causality: Ensures accurate mass axis calibration and optimal lens voltages specifically for the m/z 50–600 range, which encompasses all expected fragments of the analyte.

  • Sample Preparation: Dissolve the analyte in MS-grade hexane to a concentration of 10 µg/mL. Spike in 1,4-dibromobenzene at 5 µg/mL as an internal standard (IS).

  • Chromatographic Separation: Inject 1 µL in splitless mode onto a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

    • Causality: The non-polar stationary phase provides optimal retention, minimal secondary interactions, and sharp peak shapes for highly hydrophobic halogenated aromatics.

  • Self-Validating Isotopic Fidelity Check (Critical): Upon peak elution, extract the mass spectrum and calculate the intensity ratio of m/z 346 : 348 : 350.

    • Validation: A deviation of >5% from the theoretical 77:100:24 ratio indicates co-eluting isobaric interference or electron multiplier saturation, immediately invalidating the run.

Protocol B: Intact Mass Quantification via LC-APPI-HRMS

Objective: Achieve high-sensitivity quantification of the intact molecular ion without fragmentation.

  • Mobile Phase & Dopant Setup: Utilize an isocratic mobile phase of 90% Methanol / 10% Water. Infuse toluene post-column as an APPI dopant at 10% of the total flow rate.

    • Causality: Toluene absorbs the 10.6 eV UV photons to form radical cations, which subsequently ionize the analyte via charge exchange, bypassing the need for solution-phase acidity/basicity[3].

  • Source Optimization: Set the APPI vaporizer temperature to 350°C.

    • Causality: Ensures complete desolvation and vaporization of the highly non-polar analyte without inducing thermal degradation of the carbon-iodine bond.

  • Self-Validating Dopant Check (Critical): Monitor the toluene radical cation (m/z 92.0626) background signal.

    • Validation: If the dopant signal is absent or highly variable, the photoionization cascade is failing. Proceed with data acquisition only if the dopant signal is stable with <5% Relative Standard Deviation (RSD).

  • Data Acquisition: Acquire data in positive ion mode using a high-resolution mass analyzer (Orbitrap or TOF) set to a resolution of >60,000 at m/z 200. Extract the exact mass of the base peak (m/z 347.8233) utilizing a narrow 5 ppm mass tolerance window to eliminate matrix noise.

References

  • Chromatography Online. "Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI." ChromatographyOnline. URL:[Link]

  • Austin Publishing Group. "The Ionization Technology of LC-MS, Advantages of APPI on Detection of PPCPs and Hormones." AustinPublishingGroup. URL:[Link]

  • Emory University. "Mass Spectrometry Ionization Methods." Emory Chemistry. URL:[Link]

  • eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS." eGyanKosh. URL:[Link]

Sources

Comparative

A Researcher's Guide to Halogen Reactivity in 1-Bromo-2-chloro-4-iodo-5-methoxybenzene

Introduction Polysubstituted aromatic compounds are foundational scaffolds in medicinal chemistry and materials science. The ability to selectively functionalize a single position on a multi-halogenated arene is a paramo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Polysubstituted aromatic compounds are foundational scaffolds in medicinal chemistry and materials science. The ability to selectively functionalize a single position on a multi-halogenated arene is a paramount challenge that dictates the efficiency and viability of a synthetic route. This guide provides an in-depth comparative analysis of the reactivity of the bromine, chlorine, and iodine substituents on the 1-Bromo-2-chloro-4-iodo-5-methoxybenzene core. We will dissect the electronic and steric factors governing their reactivity and provide experimental frameworks for achieving selective transformations, moving beyond simple textbook rules to offer field-proven insights for the practicing scientist.

Deconstructing the Arene: An Analysis of Substituent Effects

The reactivity of each halogen in 1-Bromo-2-chloro-4-iodo-5-methoxybenzene is not an intrinsic property of the halogen alone; it is a complex function of its position relative to the other substituents. A thorough understanding of the competing electronic and steric effects is critical for predicting and controlling reaction outcomes.

  • Methoxy Group (-OCH₃): Located at C5, the methoxy group is a powerful ortho-, para-director in electrophilic aromatic substitution due to its strong resonance electron-donating effect (+R).[1] However, its influence in nucleophilic reactions is inverted; it is an electron-donating group which deactivates the ring towards nucleophilic attack.[2][3] Inductively, the oxygen is electron-withdrawing (-I).

  • Halogens (I, Br, Cl): All halogens are deactivating groups in electrophilic substitutions.[4] This is because their strong inductive electron-withdrawing effect (-I) outweighs their weaker resonance electron-donating effect (+R). In nucleophilic aromatic substitution (SNAr), this inductive withdrawal is key to stabilizing the negatively charged intermediate.[5][6]

  • Positional Analysis:

    • Iodine (C4): Positioned para to the electron-donating methoxy group. It is the least sterically hindered of the three halogens.

    • Bromine (C1): Positioned ortho to both the methoxy group and the chlorine atom, making it the most sterically encumbered position.

    • Chlorine (C2): Positioned meta to the methoxy group and ortho to the bromine atom.

These competing influences are visualized below.

G cluster_reactants Reactants pd0 Pd(0)L₂ pdiix Ar-Pd(II)-X (L)₂ arx Ar-I pdiir Ar-Pd(II)-R (L)₂ pdiix->pdiir Transmetalation pdiir->pd0 Reductive Elimination product Ar-R pdiir->product arx->pdiix Oxidative Addition boronic R-B(OR)₂

Sources

Validation

Analytical methods for 1-Bromo-2-chloro-4-iodo-5-methoxybenzene characterization

As drug development and materials science increasingly rely on highly functionalized building blocks, polyhalogenated anisoles like 1-Bromo-2-chloro-4-iodo-5-methoxybenzene (CAS: 1160574-88-8) [1] have emerged as critica...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on highly functionalized building blocks, polyhalogenated anisoles like 1-Bromo-2-chloro-4-iodo-5-methoxybenzene (CAS: 1160574-88-8) [1] have emerged as critical scaffolds. The strategic placement of three different halogens (I, Br, Cl) on a single aromatic ring allows for sequential, highly regioselective cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) by exploiting the differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl)[2].

However, characterizing such densely substituted, electron-rich aromatic systems presents a unique analytical challenge. This guide objectively compares the performance of standard analytical modalities and provides causality-driven, self-validating experimental protocols for the unambiguous characterization of this molecule.

Comparative Analysis of Analytical Modalities

To establish absolute structural confidence, researchers must employ orthogonal analytical techniques. The table below compares the efficacy of various methods for characterizing this specific polyhalogenated scaffold.

Analytical ModalityPerformanceCausality & Mechanistic RationaleLimitations
GC-MS (Electron Ionization) Optimal The molecule's low molecular weight (347.38 g/mol ) and lack of hydrogen-bonding donors make it highly volatile[3]. EI at 70 eV generates a radical cation, revealing a distinct, mathematically rigid isotopic cluster that confirms atomic composition[4].Cannot definitively differentiate positional isomers (regiochemistry) without reference standards.
LC-MS (ESI/APCI) Suboptimal Polyhalogenated anisoles lack basic nitrogen atoms or acidic protons. Consequently, the molecule cannot efficiently ionize in standard Electrospray Ionization (ESI), rendering it virtually "invisible" to conventional LC-MS workflows.Poor ionization efficiency; requires specialized atmospheric pressure photoionization (APPI) sources.
1D & 2D NMR Spectroscopy Optimal Maps the exact carbon-halogen framework. While 1D 1 H NMR only shows two singlets, 2D NOESY and HMBC correlate the methoxy protons to the aromatic ring, definitively anchoring the regiochemical assignment[5].The "heavy atom effect" of iodine causes extreme, non-intuitive upfield shifts in 1 C NMR, complicating spectral prediction.
X-Ray Crystallography Gold Standard Provides the absolute 3D spatial configuration and exact bond lengths, definitively proving the substitution pattern without relying on spectral inference.Requires the successful growth of a high-quality single crystal, which can be time-consuming.

Causality-Driven Experimental Protocols

Do not merely execute steps; understand the physical chemistry governing the instrument's response. The following protocols are designed as self-validating systems , meaning the data inherently proves its own accuracy.

Protocol A: GC-MS Isotopic Fidelity Analysis

Objective: Confirm the presence of exactly one bromine and one chlorine atom while validating the molecular weight. Causality: We select Electron Ionization (EI) over ESI because the target molecule is non-polar and un-ionizable in solution. The natural isotopic abundance of Bromine ( 79 Br: 81 Br 1:1) and Chlorine ( 35 Cl: 37 Cl 3:1) dictates the mass spectrum.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade hexane. Rationale: Hexane ensures complete solvation of the non-polar anisole while providing a solvent delay that won't mask the analyte peak.

  • Injection & Separation: Inject 1 µL in split mode (1:50) at 250 °C onto a non-polar capillary column (e.g., HP-5MS). Ramp the oven from 80 °C to 280 °C at 15 °C/min.

  • Ionization: Operate the EI source at 70 eV and 230 °C.

  • Self-Validation Check: Analyze the molecular ion ( M+ ) cluster. The probability distribution of the isotopes dictates that the M (m/z 346), M+2 (m/z 348), and M+4 (m/z 350) peaks must appear in a strict 3:4:1 ratio . Any deviation from this ratio immediately invalidates the result, indicating co-eluting impurities or structural misassignment.

Protocol B: Regiochemical Mapping via 2D NMR

Objective: Unambiguously assign the positions of the halogens relative to the methoxy group. Causality: 1 H NMR alone is insufficient because the two aromatic protons (H-3 and H-6) are para to each other and will simply appear as two uncoupled singlets. We must use 2D NMR to trace through-space and through-bond connectivities[5].

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ containing 0.03% TMS as an internal standard.

  • 1D Acquisition ( 1 H and 13 C): Acquire standard 1D spectra. Note the extreme upfield shift of the carbon attached to iodine (C-4) due to the heavy atom effect.

  • 2D NOESY (Through-Space): Acquire a NOESY spectrum with a mixing time of 300-500 ms.

    • Self-Validation: The methoxy protons ( 3.8 ppm) will show a strong through-space correlation only to the H-6 proton. This anchors H-6.

  • 2D HMBC (Through-Bond): Acquire an HMBC spectrum to observe long-range ( 2 J and 3 J) carbon-proton couplings. Once H-6 is anchored, its HMBC correlations will identify C-1 (C-Br) and C-5 (C-OCH 3​ ), definitively mapping the ring.

Quantitative Data Summaries

The following tables summarize the expected analytical data based on empirical substituent effects and isotopic probability calculations.

Table 1: Expected GC-MS Isotopic Cluster
Ion DesignationIsotope CombinationExact Mass (m/z)Expected Relative Abundance
M+ 79 Br, 35 Cl345.78 75% (Normalized to 3)
M+2 81 Br, 35 Cl + 79 Br, 37 Cl347.78100% (Base Peak, Normalized to 4)
M+4 81 Br, 37 Cl349.78 25% (Normalized to 1)
Table 2: Expected NMR Chemical Shifts (in CDCl 3​ )
PositionNucleusExpected Shift (ppm)MultiplicityMechanistic Rationale
C-5 (OCH 3​ ) 1 H3.85Singlet (3H)Deshielded by electronegative oxygen.
C-3 (Ar-H) 1 H7.90Singlet (1H)Deshielded by inductive effects of adjacent Cl and I.
C-6 (Ar-H) 1 H7.05Singlet (1H)Shielded by strong resonance donation from the ortho-methoxy group[2].
C-5 13 C158.0QuaternaryStrongly deshielded by direct oxygen attachment.
C-4 (C-I) 13 C88.0QuaternaryExtreme upfield shift due to the "heavy atom effect" of Iodine.

Analytical & Reactivity Workflows

AnalyticalWorkflow Sample 1-Bromo-2-chloro-4-iodo- 5-methoxybenzene GCMS GC-MS (EI) Isotope Pattern Analysis Sample->GCMS High Volatility NMR 1H & 13C NMR Regiochemical Mapping Sample->NMR Structural Connectivity XRD X-Ray Crystallography Absolute Configuration Sample->XRD Solid-State 3D Result1 M+ Cluster (3:4:1) m/z 346, 348, 350 GCMS->Result1 Result2 Para-Proton Singlets 2D NOESY/HMBC NMR->Result2 Result3 Precise Halogen Coordinates XRD->Result3

Orthogonal analytical workflow for polyhalogenated anisole characterization.

ReactivityPathway Start 1-Bromo-2-chloro- 4-iodo-5-methoxybenzene Step1 Pd-Catalyzed Coupling at C-I Start->Step1 Fastest (C-I) Step2 Pd-Catalyzed Coupling at C-Br Step1->Step2 Moderate (C-Br) Step3 Pd-Catalyzed Coupling at C-Cl Step2->Step3 Slowest (C-Cl)

Regioselective cross-coupling pathway exploiting differential carbon-halogen bond reactivity.

References

  • [PubChem Compound Summary for CID 50997852] , National Center for Biotechnology Information (NIH). URL:[Link]

  • [GC-MS spectra of control and treated anisole samples] , ResearchGate. URL:[Link]

  • [Chemometric analysis of NMR and GC datasets for chemotype characterization] , PubMed (Talanta). URL:[Link]

  • [Determination of non halogenated solvents in industrial wastewater using solid phase microextraction (SPME) and GC-MS] , SciELO. URL:[Link]

Sources

Comparative

Advanced Cross-Coupling Strategies: 1-Bromo-2-chloro-4-iodo-5-methoxybenzene vs. Traditional Polyhalogenated Benzenes

For researchers and drug development professionals, the precise, site-selective functionalization of aromatic rings is a cornerstone of modern molecular assembly. While traditional dihaloarenes have long served as standa...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise, site-selective functionalization of aromatic rings is a cornerstone of modern molecular assembly. While traditional dihaloarenes have long served as standard building blocks, the demand for highly functionalized, unsymmetrical scaffolds in medicinal chemistry and materials science requires substrates with orthogonal reactivity.

This guide provides an in-depth, objective comparison between 1-Bromo-2-chloro-4-iodo-5-methoxybenzene (CAS: 1160574-88-8)[1] and conventional polyhalogenated benzenes. By analyzing the thermodynamic principles of oxidative addition and the causality behind experimental design, we establish a robust framework for exploiting mixed-halogen substrates in sequential cross-coupling reactions.

The Mechanistic Paradigm: Halogen Hierarchy and Causality

To understand how selectivity arises in the cross-coupling of polyhalogenated arenes, one must evaluate the first elementary step of the catalytic cycle: oxidative addition[2]. The intrinsic difference in the reactivity of carbon-halogen bonds (I > Br > Cl > F) dictates chemoselectivity[3].

Intrinsic Substrate Control vs. Catalyst Control

When utilizing simple substrates with identical halogens (e.g., 1,4-dibromobenzene), chemists face formidable challenges due to the identical bond dissociation energies (BDEs) of the substituents[2]. Achieving mono-arylation in these systems relies heavily on "catalyst control" or "solvent control." For instance, in polar oxygen-containing solvents like THF, halide byproducts can displace the Pd(0) catalyst from the mono-coupled product, leading to unpredictable mixtures of mono- and di-arylated species[4].

Conversely, 1-Bromo-2-chloro-4-iodo-5-methoxybenzene operates on intrinsic substrate control . The presence of three distinct halogens provides three orthogonal coupling vectors. Furthermore, the methoxy (-OCH3) group plays a critical mechanistic role: as an electron-donating group, it increases the electron density of the arene. This slight electronic deactivation slows down the overall rate of oxidative addition, which paradoxically acts as a "kinetic dampener." It widens the activation energy gap between the C-I and C-Br bonds, ensuring that the reaction strictly halts after C-I consumption unless additional thermal energy is applied.

ReactivityLogic Start Polyhalogenated Benzene Cross-Coupling Strategy SubstrateControl Intrinsic Substrate Control (Mixed Halogens) Start->SubstrateControl CatalystControl Catalyst/Solvent Control (Identical Halogens) Start->CatalystControl Compound 1-Bromo-2-chloro-4-iodo- 5-methoxybenzene SubstrateControl->Compound Identical e.g., 1,4-Dibromobenzene CatalystControl->Identical Step1 Fast Oxidative Addition at C-I (Mild Temp, High Selectivity) Compound->Step1 SolventEffect Solvent-Dependent Selectivity (THF promotes mono-coupling, Benzene promotes di-coupling) Identical->SolventEffect Step2 Moderate Addition at C-Br (Elevated Temp) Step1->Step2

Logical relationship between intrinsic substrate control and external reaction control.

Comparative Performance Analysis

The table below summarizes the quantitative and qualitative performance metrics of 1-Bromo-2-chloro-4-iodo-5-methoxybenzene against traditional alternatives. The data illustrates how orthogonal reactivity minimizes the risk of over-coupling and maximizes the yield of the desired mono-functionalized intermediate[5].

Table 1: Cross-Coupling Performance of Polyhalogenated Benzenes

SubstrateOrthogonalityPrimary Coupling SiteSecondary Coupling SiteRisk of Over-CouplingTypical 1st Step Yield
1-Bromo-2-chloro-4-iodo-5-methoxybenzene High (I > Br > Cl)C-I (Mild Temp, 50°C)C-Br (Elevated Temp, 80°C)Low (Thermodynamically separated)>85%
1-Bromo-4-chlorobenzene Moderate (Br > Cl)C-Br (80°C)C-Cl (>100°C, specialized ligands)Low to Moderate~80%
1,4-Dibromobenzene Low (Identical Halogens)C-Br (Statistical mixture)C-Br (Exhaustive coupling)High (Requires strict solvent/ligand control)40-60% (Mono)

Experimental Design: The Self-Validating Protocol

To harness the differential reactivity of 1-Bromo-2-chloro-4-iodo-5-methoxybenzene, the experimental protocol must be designed as a self-validating system. The following methodology details a highly selective Suzuki-Miyaura mono-arylation at the C-I bond.

Causality in Reagent and Solvent Selection:
  • Stoichiometry: Strictly 1.0 equivalent of the arylboronic acid is used to thermodynamically restrict the reaction from proceeding to the C-Br bond[5].

  • Solvent Choice: A Toluene/H2O mixture is selected over THF. In polar oxygen-containing solvents, halide byproducts (like iodide) can displace the Pd(0) catalyst from the product, creating off-cycle resting states. Non-coordinating aromatic solvents ensure the catalyst remains bound to the primary oxidative addition cycle[4].

  • Temperature Control: The reaction is capped at 50°C. Exceeding 80°C provides sufficient thermal energy to overcome the activation barrier of the C-Br bond, leading to unwanted di-arylation.

Step-by-Step Methodology
  • Preparation: Flame-dry a Schlenk flask under an inert argon atmosphere.

  • Reagent Loading: Add 1-Bromo-2-chloro-4-iodo-5-methoxybenzene (1.0 equiv.), arylboronic acid (1.0 equiv.), and Pd(PPh3)4 (2-5 mol%).

  • Base Addition: Add K2CO3 (2.0 equiv.) as the base to facilitate transmetalation.

  • Solvent Introduction: Inject a degassed mixture of Toluene and Water (4:1 v/v).

  • Controlled Heating (Self-Validation Checkpoint): Heat the mixture to exactly 50°C. Monitor the reaction via GC-MS or TLC every 30 minutes. Validation: The protocol is successful if GC-MS shows the complete consumption of the starting material without the emergence of a higher-molecular-weight di-arylated byproduct. If di-arylation is detected, the temperature must be lowered in subsequent runs.

  • Workup: Once the C-I bond is fully consumed, cool to room temperature, quench with water, and extract with ethyl acetate. Dry the organic phase over anhydrous Na2SO4 and purify via silica gel chromatography.

ExperimentalWorkflow Prep 1. Substrate Preparation Dry Schlenk flask, inert atm Reagents 2. Reagent Addition Add 1.0 eq Substrate, 1.0 eq Boronic Acid, Pd(PPh3)4 (2 mol%), K2CO3 (2.0 eq) Prep->Reagents Solvent 3. Solvent Addition Degassed Toluene/H2O (4:1) (Avoid THF to minimize Pd displacement) Reagents->Solvent Reaction 4. Controlled Heating Stir at 50°C to prevent C-Br activation Solvent->Reaction Monitor 5. Reaction Monitoring GC-MS until C-I consumption Reaction->Monitor Workup 6. Workup & Purification Aq. extraction, Silica gel column Monitor->Workup

Self-validating experimental workflow for selective mono-arylation at the C-I bond.

Conclusion

Compared to traditional dihaloarenes, 1-Bromo-2-chloro-4-iodo-5-methoxybenzene offers a superior, intrinsically controlled scaffold for complex molecular assembly. By leveraging the natural hierarchy of carbon-halogen bond dissociation energies—further modulated by the electronic effects of the methoxy group—researchers can execute sequential, site-selective cross-couplings with high fidelity. When paired with rigorous solvent selection and temperature control, this substrate eliminates the statistical mixtures commonly associated with identical polyhalogenated benzenes, streamlining the synthesis of advanced pharmaceutical intermediates.

References

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI.[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.[Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 1-Bromo-2-chloro-4-iodo-5-methoxybenzene

As drug development professionals and synthetic chemists, you frequently encounter polyhalogenated building blocks. 1-Bromo-2-chloro-4-iodo-5-methoxybenzene (CAS: 1160574-88-8) is a highly prized scaffold, particularly i...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists, you frequently encounter polyhalogenated building blocks. 1-Bromo-2-chloro-4-iodo-5-methoxybenzene (CAS: 1160574-88-8) is a highly prized scaffold, particularly in the synthesis of complex therapeutics such as voltage-gated sodium channel inhibitors[1]. Its strategic value lies in the orthogonal reactivity of its halogens (I > Br > Cl) during palladium-catalyzed cross-coupling reactions.

However, this dense halogenation imparts specific toxicological and physicochemical properties that demand rigorous safety protocols. In my experience optimizing synthetic workflows, treating polyhalogenated benzenes like standard benchtop solids is a critical error. This guide provides a causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Quantitative Hazard Profiling

To build a self-validating safety protocol, we must first understand the physical and chemical nature of the threat. The lipophilic nature of the methoxy-polyhalobenzene structure means that while it is a stable solid at room temperature, it poses severe mucosal and respiratory risks if aerosolized, and rapid dermal permeation risks if solubilized.

Table 1: Physicochemical Properties and Hazard Implications

Property / Hazard MetricValue / ClassificationOperational Implication
Molecular Weight 347.38 g/mol [2]High-density solid; dust settles quickly but is highly concentrated upon contact.
Physical State Solid (Powder/Crystalline)Primary exposure route is the inhalation of aerosolized particulates during transfer.
Storage Requirements 4°C, Protect from lightMust be thermally equilibrated before opening to prevent condensation and clumping.
GHS Health Hazards H302, H315, H319, H335Harmful if swallowed; causes skin, serious eye, and respiratory irritation.
Lipophilicity High (Polyhalogenated)Rapid dermal absorption if dissolved in carrier solvents (e.g., THF, DCM).

For comprehensive structural and toxicological data, refer to[3].

The Causality-Driven PPE Matrix

Selecting PPE is not a passive checklist; it is an active defense strategy tailored to the physical state of the chemical during your specific workflow.

  • Dermal Protection (Solid State): Standard nitrile gloves (minimum 5 mil thickness) are sufficient when handling the dry powder.

  • Dermal Protection (Solution State): Crucial Upgrade. If you are dissolving the compound in organic solvents (e.g., Dichloromethane or Dimethylformamide), you must upgrade to Butyl rubber or laminate (Silver Shield) gloves . Causality: Carrier solvents strip the skin's natural lipid barrier and rapidly transport the lipophilic halogenated compound through the stratum corneum, rendering standard nitrile highly permeable.

  • Ocular Protection: Tight-fitting, indirect-vented chemical splash goggles (ANSI Z87.1 certified). Safety glasses are insufficient due to the severe eye irritation potential (H319) of airborne halogenated dusts.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If a hood is unavailable or during a spill response, a is mandatory to mitigate the H335 respiratory irritation risk.

Operational Workflow: From Storage to Reaction

The highest risk of exposure occurs during the weighing and transfer phases. The following protocol is designed to eliminate aerosolization.

OperationalWorkflow Start Retrieve from 4°C Storage Equilibrate Thermal Equilibration (30 mins in desiccator) Start->Equilibrate Prevent condensation PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Equilibrate->PPE Hood Transfer to Certified Fume Hood PPE->Hood Static Apply Anti-Static Ionizer to Balance Hood->Static Prevent aerosolization Weigh Weigh & Transfer (Closed System) Static->Weigh

Fig 1: Workflow for the safe handling and transfer of polyhalogenated solids.

Step-by-Step Handling Protocol
  • Thermal Equilibration: Remove the amber vial from 4°C storage. Allow it to sit in a desiccator for 30 minutes to reach ambient temperature. Causality: Opening a cold vial introduces atmospheric moisture. This causes the hygroscopic powder to clump, increasing the physical force required to break it apart with a spatula, which directly increases the risk of sudden dust aerosolization.

  • Engineering Controls: Verify the fume hood's digital airflow monitor reads between 80–120 feet per minute (fpm), adhering to .

  • Static Mitigation: Polyhalogenated aromatics exhibit high triboelectric charging. Pass an anti-static ionizer (zerostat gun) over the analytical balance and the weigh boat. Causality: Unmitigated static causes the powder to violently repel from the spatula, contaminating the hood and operator.

  • Transfer and Sealing: Using a grounded, stainless-steel spatula, transfer the solid. Once the desired mass is achieved, transfer the solid into your reaction vessel and immediately seal it with a septum before removing it from the fume hood.

Emergency Spill Response & Halogenated Disposal

A spill of 1-Bromo-2-chloro-4-iodo-5-methoxybenzene requires immediate, specific actions to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Response
  • Immediate Isolation: Halt all operations. If the spill exceeds 5 grams outside of a fume hood, evacuate the immediate 5-foot radius to allow dust to settle.

  • Dust Suppression: Do NOT dry-sweep. Dry sweeping generates hazardous micro-particulate clouds. Instead, cover the solid with a solvent-absorbent pad dampened with water or a high-flashpoint inert liquid to suppress dust generation.

  • Mechanical Collection: Use non-sparking, disposable polypropylene scoops to transfer the dampened mass into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Chemical Segregation & Disposal: Label the container explicitly as "Hazardous Waste: Halogenated Aromatic Solid."

    • Critical Causality: Never mix this with non-halogenated solvent waste. dictate strict segregation because incinerating mixed halogenated/non-halogenated waste at standard temperatures can lead to the formation of highly toxic, environmentally persistent dioxins and furans.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 50997852, 1-Bromo-2-chloro-4-iodo-5-methoxybenzene." PubChem, [Link]

  • Occupational Safety and Health Administration (OSHA). "Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor, [Link]

  • Occupational Safety and Health Administration (OSHA). "Standard 1910.134 - Respiratory Protection." United States Department of Labor, [Link]

  • Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." United States EPA, [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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